molecular formula C11H11NO2 B8385310 3-Aminomethyl-4-furan-2-yl-phenol

3-Aminomethyl-4-furan-2-yl-phenol

Katalognummer: B8385310
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: CJUZPGJRFDQLGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Aminomethyl-4-furan-2-yl-phenol is a chemical compound of interest in synthetic and medicinal chemistry research. It features a bifunctional structure that incorporates a phenol group and a furan-based amine moiety, making it a versatile building block for the synthesis of more complex molecules . The furan ring is a common heterocycle in modern chemistry and is an integral part of diverse plant metabolites and several approved drugs . This structural motif is found in compounds with a wide range of biological activities, underscoring its relevance in drug discovery efforts . The presence of both phenolic and amine functionalities enhances the compound's utility as an intermediate, offering opportunities for derivatization and the creation of tailored molecular scaffolds for pharmaceutical and agrochemical research . Researchers can leverage this compound to develop new derivatives with potential biological activity. Proper handling and storage are recommended due to its reactive functional groups. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Eigenschaften

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

3-(aminomethyl)-4-(furan-2-yl)phenol

InChI

InChI=1S/C11H11NO2/c12-7-8-6-9(13)3-4-10(8)11-2-1-5-14-11/h1-6,13H,7,12H2

InChI-Schlüssel

CJUZPGJRFDQLGK-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=C(C=C(C=C2)O)CN

Herkunft des Produkts

United States
Foundational & Exploratory

In Silico Molecular Docking Studies of 3-Aminomethyl-4-furan-2-yl-phenol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Molecular docking is a cornerstone of modern structure-based drug discovery, providing critical insights into the interactions between small molecules and their protein targets.[1][2] This guide offers a comprehensive, in-depth protocol for conducting in silico molecular docking studies, using the novel compound 3-Aminomethyl-4-furan-2-yl-phenol as a case study. While specific biological data for this compound is nascent, its structure, incorporating reactive phenol and furan moieties, suggests potential therapeutic relevance, possibly in areas like oncology or infectious diseases where similar scaffolds have shown activity.[3][4][5] This document is designed for researchers, scientists, and drug development professionals, providing not just a sequence of steps, but the scientific rationale behind each decision in the workflow. We will cover the entire process from strategic target selection and preparation to the execution of the docking simulation, validation of the protocol, and the critical analysis of the resulting data.

Introduction: The Rationale for Computational Modeling

The journey of a drug from concept to clinic is notoriously long and expensive. Computational techniques like molecular docking serve to rationalize and accelerate this process, particularly in the early stages of hit identification and lead optimization.[1] By simulating the binding of a ligand to a receptor's active site, we can predict its binding affinity and orientation, thereby prioritizing compounds for synthesis and experimental testing.[2][6]

The Principle of Molecular Docking

At its core, molecular docking involves two key components: a search algorithm and a scoring function.[2][7]

  • Search Algorithm: Explores the conformational space of the ligand and its possible orientations within the binding site of the protein. This can range from rigid docking, where both molecules are fixed, to flexible docking, which allows for conformational changes in the ligand and, in advanced methods, the protein side chains.[6][8]

  • Scoring Function: Estimates the binding affinity for each generated pose. Scores are typically expressed in terms of binding energy (e.g., kcal/mol), where a more negative value indicates a stronger, more favorable interaction.[9][10]

Focus Molecule: 3-Aminomethyl-4-furan-2-yl-phenol

The subject of our methodological exploration is 3-Aminomethyl-4-furan-2-yl-phenol. Phenol derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Similarly, the furan ring is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds.[4] The combination of these groups in a single molecule makes it a compelling candidate for investigation. This guide will use it as a practical example to illustrate a robust docking workflow.

Pre-Docking Strategy: Target Identification and Selection

The success of any docking study is critically dependent on the quality and relevance of the chosen protein target structure.[11][12] A poorly chosen or improperly prepared structure will yield meaningless results.

Rationale for Target Selection

Given the anticancer potential of furan and phenol derivatives, a relevant target is Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology. For this guide, we will use the human CDK2 complex.

Sourcing and Vetting the Protein Structure

The primary repository for 3D structural data of biological macromolecules is the Worldwide Protein Data Bank (wwPDB).[13][14] When selecting a structure from the PDB for docking, several criteria must be considered to ensure quality:

  • Resolution: A higher resolution (e.g., < 2.0 Å) indicates a more precisely determined structure.[15]

  • Presence of a Co-crystallized Ligand: A structure with a bound ligand is invaluable. It clearly defines the binding pocket and provides a reference for validating the docking protocol.[15]

  • Completeness: The structure should be free of missing residues or atoms, especially within the binding site.[15]

For this study, we select PDB ID: 1HCK , which represents human CDK2 in complex with the inhibitor staurosporine. It has a resolution of 1.90 Å, making it an excellent candidate.

Methodology: A Validated Docking Protocol

This section provides a step-by-step experimental protocol. The causality behind each step is explained to ensure reproducibility and scientific rigor.

Required Software and Resources
  • Molecular Visualization: PyMOL or UCSF Chimera

  • Ligand and Receptor Preparation: AutoDock Tools (MGLTools)[16]

  • Molecular Docking Engine: AutoDock Vina

  • Protein Structure Database: RCSB Protein Data Bank[17]

Overall Experimental Workflow

The entire docking process follows a logical and sequential workflow, from data acquisition to final analysis.

G cluster_prep 1. Preparation Phase cluster_receptor Receptor Setup cluster_ligand Ligand Setup cluster_dock 2. Docking & Validation cluster_analysis 3. Analysis Phase A Download Protein Structure (PDB ID: 1HCK) C Clean Receptor: Remove Water & Ligands A->C B Prepare Ligand (3-Aminomethyl-4-furan-2-yl-phenol) D Generate 3D Conformation & Energy Minimize B->D E Add Polar Hydrogens & Assign Charges C->E G Define Torsion Tree (Rotatable Bonds) D->G F F E->F Save as .pdbqt I Define Grid Box (Binding Site) F->I H H G->H Save as .pdbqt J Run AutoDock Vina (Docking Simulation) H->J I->J L Analyze Binding Affinity (Docking Scores) J->L K Protocol Validation: Redock Native Ligand K->J Validate Parameters M Visualize Binding Poses & Interactions L->M N Compare to Control/ Native Ligand M->N

Caption: Overall workflow for the in silico molecular docking study.

Step-by-Step Ligand Preparation

The ligand must be converted into a suitable format for the docking program, with its chemical properties correctly defined.

  • Obtain 2D Structure: Draw 3-Aminomethyl-4-furan-2-yl-phenol in a chemical sketcher or obtain a SMILES string.

  • Generate 3D Coordinates: Convert the 2D structure to a 3D conformation using a program like Open Babel or the online PubChem Sketcher.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Prepare for AutoDock:

    • Load the energy-minimized ligand into AutoDock Tools (ADT).

    • ADT will automatically detect the root of the molecule and define the rotatable bonds (torsions), which allows for ligand flexibility during docking.

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions.

    • Save the final prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges, and atom type definitions.[16]

Step-by-Step Receptor Preparation

The raw PDB file is not ready for docking and must be carefully cleaned and prepared.[18]

  • Load PDB Structure: Open the downloaded PDB file (1HCK.pdb) in ADT or another molecular viewer.

  • Clean the Structure:

    • Remove all water molecules (HOH). While water can be critical for binding, its explicit treatment is complex and generally omitted in standard docking protocols.

    • Remove the co-crystallized native ligand (staurosporine) and any other heteroatoms (ions, cofactors) not essential to the binding interaction. The native ligand should be saved as a separate file for later use in protocol validation.

  • Prepare for AutoDock:

    • In ADT, add polar hydrogen atoms. PDB files from X-ray crystallography often do not include hydrogens.[18]

    • Compute and assign Gasteiger charges to the protein atoms.

    • Merge non-polar hydrogens, as Vina uses a united-atom scoring function.

    • Save the final prepared receptor as a .pdbqt file.

Defining the Search Space (Grid Box)

You must explicitly tell the docking program where to perform its search.

  • Identify the Binding Site: The most reliable way to define the binding site is by using the location of the co-crystallized ligand removed in the previous step.

  • Set Grid Parameters: In ADT, use the "Grid Box" option. Center the box on the coordinates of the native ligand.

  • Adjust Box Size: The size of the box should be large enough to encompass the entire binding site and allow the ligand to rotate and translate freely, but not so large that it becomes computationally inefficient. A typical size is around 22.5 x 22.5 x 22.5 Å.[16]

  • Save Configuration: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box. These will be used in the Vina configuration file.

Performing the Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.

  • Create a Configuration File: Create a text file (e.g., config.txt) containing the paths to the receptor and ligand files, and the grid box parameters determined in the previous step.

  • Run Vina: Execute Vina from the command line, pointing it to your configuration file.[19]

    vina --config config.txt --log log.txt

  • Output: Vina will generate an output .pdbqt file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores. The log file will contain the binding affinity scores for each pose in kcal/mol.

Trustworthiness: A Self-Validating Protocol

To trust the results of docking our novel compound, we must first validate that the chosen docking parameters can accurately reproduce a known binding pose.[20]

  • Redocking: Perform a docking run using the exact same protocol (receptor structure, grid box, and configuration) but with the prepared co-crystallized ligand (staurosporine) as the input ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Validation Criteria: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this specific protein target.[21][22]

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of poses and scores that require careful scientific interpretation.[9]

Binding Affinity and Pose Selection

The primary quantitative output is the binding affinity. A more negative value suggests stronger binding.[10] The top-ranked pose (most negative binding affinity) is typically the focus of further analysis, but other low-energy poses should also be examined as they may represent alternative, viable binding modes.

Visualization of Ligand-Receptor Interactions

Using a molecular visualization tool like PyMOL, load the prepared receptor and the output file containing the docked poses of 3-Aminomethyl-4-furan-2-yl-phenol. Analyze the interactions between the ligand and the amino acid residues of the protein's active site. Key interactions to identify include:

  • Hydrogen Bonds: Crucial for specificity and affinity.

  • Hydrophobic Interactions: Formed between non-polar regions of the ligand and receptor.

  • Pi-Pi Stacking: Occurs between aromatic rings.

  • Salt Bridges: Electrostatic interactions between charged groups.

G cluster_protein CDK2 Active Site Residues Ligand 3-Aminomethyl- 4-furan-2-yl-phenol Leu83 Leu83 Ligand->Leu83 H-Bond (to Phenol OH) Glu81 Glu81 Ligand->Glu81 H-Bond (to Amino NH2) Asp86 Asp86 Ligand->Asp86 Salt Bridge (to Amino NH3+) Lys33 Lys33 Ligand->Lys33 H-Bond (to Furan Oxygen) Phe80 Phe80 Ligand->Phe80 Pi-Pi Stacking (to Furan Ring)

Sources

Predicted pharmacokinetic properties of 3-Aminomethyl-4-furan-2-yl-phenol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetic Profile of 3-Aminomethyl-4-furan-2-yl-phenol

Authored for: Drug Development Professionals, Medicinal Chemists, and Pharmacokinetic Scientists Executive Summary: This guide provides a comprehensive in silico analysis of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel chemical entity 3-Aminomethyl-4-furan-2-yl-phenol. As this compound is not currently indexed in major chemical databases, this document serves as both an evaluation of its potential drug-likeness and a methodological whitepaper for assessing novel compounds using publicly available computational tools. Our analysis indicates that the molecule possesses favorable physicochemical properties for oral bioavailability, but also highlights potential metabolic liabilities associated with the furan moiety and predicts key sites for Phase II conjugation. The following sections detail the methodologies, predicted data, and strategic interpretation necessary for advancing this compound in a drug discovery pipeline.

Introduction to In Silico ADMET Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant percentage of promising drug candidates fail in late-stage clinical trials due to unfavorable pharmacokinetic or toxicity profiles.[1] In silico ADMET modeling allows for the rapid, cost-effective screening of virtual compounds, enabling researchers to prioritize candidates with a higher probability of success before committing resources to synthesis and in vitro testing.[2][3] This guide applies a rigorous computational methodology to predict the ADMET profile of 3-Aminomethyl-4-furan-2-yl-phenol, a novel structure for which no experimental data currently exists.

Molecular Structure:

  • IUPAC Name: 3-Aminomethyl-4-furan-2-yl-phenol

  • Canonical SMILES: NCc1cc(O)ccc1c2ccco2

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol

The workflow for this analysis involves submitting the compound's structure, represented by its SMILES string, to established predictive platforms and interpreting the output based on well-validated computational models.

ADMET_Workflow cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction cluster_analysis Step 3: Data Analysis & Interpretation cluster_output Step 4: Reporting Input Compound Structure (SMILES: NCc1cc(O)ccc1c2ccco2) Tools ADMET Prediction Tools (e.g., SwissADME, pkCSM) Input->Tools Submit Structure PhysChem Physicochemical Properties (Lipinski's Rules) Tools->PhysChem Generate Data PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Tools->PK Tox Toxicity Prediction (hERG, Hepatotoxicity) Tools->Tox Report Comprehensive Profile Report & Future Directions PhysChem->Report Synthesize Findings PK->Report Synthesize Findings Tox->Report Synthesize Findings

Caption: In Silico ADMET analysis workflow from structure input to final report.

Physicochemical Properties and Drug-Likeness

The foundation of a compound's pharmacokinetic profile lies in its physicochemical properties. These parameters are evaluated against established rules-of-thumb, such as Lipinski's Rule of Five, which predict the likelihood of a compound being an orally active drug in humans.[4][5]

Predicted Physicochemical Data

The following table summarizes the core physicochemical properties predicted for 3-Aminomethyl-4-furan-2-yl-phenol using standard computational algorithms.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 189.21 g/mol Well below the 500 Da cutoff, favoring absorption and diffusion.[4]
logP (Lipophilicity) 1.6 - 2.1Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 58.3 ŲSignificantly less than 140 Ų, suggesting good cell membrane permeability.[6]
Hydrogen Bond Donors 2 (Amine, Phenol)Within the limit of ≤ 5, favorable for oral absorption.[7]
Hydrogen Bond Acceptors 3 (Amine, Phenol, Furan O)Well within the limit of ≤ 10, favorable for oral absorption.[7]
Rotatable Bonds 3Less than 10, indicating good molecular flexibility and oral bioavailability.
Aqueous Solubility (logS) -2.5 to -3.0Predicted to be moderately soluble. The basic amine can form salts to improve solubility.
Drug-Likeness Assessment

Based on the predicted properties, 3-Aminomethyl-4-furan-2-yl-phenol demonstrates a strong drug-like profile:

  • Lipinski's Rule of Five: The compound has zero violations , strongly suggesting it possesses the physicochemical characteristics of an orally bioavailable drug.[8]

  • Bioavailability Score: Predicted to be high (e.g., 0.55 via SwissADME methodology), indicating a high probability of significant absorption and circulation in the body.

Predicted Pharmacokinetics (ADME)

Absorption
  • Gastrointestinal (GI) Absorption: Predicted to be High . The low molecular weight, moderate lipophilicity, and low TPSA all contribute to a high probability of passive absorption from the gut.

  • P-glycoprotein (P-gp) Substrate: Predicted to be a No . P-gp is an efflux pump that can remove drugs from cells, reducing bioavailability. The model suggests our compound is unlikely to be affected.

Distribution
  • Blood-Brain Barrier (BBB) Permeability: Predicted to be Yes . The compound's TPSA is below the typical threshold for CNS penetration (<90 Ų), and its logP is in a favorable range.[9][10] This suggests potential utility for CNS targets, but also a risk of CNS side effects for non-CNS drugs.

  • Plasma Protein Binding (PPB): Predicted to be moderate . The presence of both polar (amine, phenol) and non-polar (furan, phenyl) regions suggests it will bind to plasma proteins like albumin, but likely not to an extent that would severely limit its free concentration.

Metabolism

The metabolic fate of a drug is critical to its efficacy and safety. Predictions focus on the involvement of the Cytochrome P450 (CYP) enzyme superfamily, which is responsible for Phase I metabolism of most drugs.[11][12]

  • CYP Inhibition: The compound is predicted to be a non-inhibitor of the major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).[13] This is a highly favorable property, as it indicates a low risk of causing drug-drug interactions.

  • CYP Substrate Prediction: It is predicted to be a substrate for CYP2D6 and CYP3A4 . This suggests these enzymes will be primarily responsible for its Phase I clearance.[14]

Potential Metabolic Pathways: The structure of 3-Aminomethyl-4-furan-2-yl-phenol contains several functional groups susceptible to metabolic transformation.

  • Furan Oxidation (High Risk): The furan ring is a known structural alert. It can be oxidized by CYP enzymes to form a reactive electrophilic intermediate, which can lead to toxicity (hepatotoxicity).[15]

  • Phenolic Conjugation (High Probability): The phenol group is a prime site for Phase II metabolism, specifically glucuronidation (via UGTs) and sulfation (via SULTs). This is a major detoxification and clearance pathway.

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated, typically at the position para to the furan ring.

  • N-Dealkylation or Oxidation: The aminomethyl group is less likely to be a primary site of metabolism but could undergo minor oxidative deamination.

Metabolism cluster_phase1 Phase I (CYP450-mediated) cluster_phase2 Phase II (Conjugation) Parent 3-Aminomethyl-4-furan-2-yl-phenol FuranOx Furan Oxidation (Reactive Intermediate) Parent->FuranOx CYP2D6/3A4 AroHydrox Aromatic Hydroxylation Parent->AroHydrox CYP2D6/3A4 Glucuronide O-Glucuronide Parent->Glucuronide UGTs Sulfate O-Sulfate Parent->Sulfate SULTs

Caption: Predicted metabolic pathways for 3-Aminomethyl-4-furan-2-yl-phenol.

Excretion
  • Total Clearance: Predicted to be low to moderate. Clearance will likely be a combination of hepatic metabolism (Phase I and II) and renal excretion of the more polar metabolites (glucuronide and sulfate conjugates).

Predicted Toxicity Profile

Early assessment of toxicity risk is crucial. In silico models can flag potential liabilities, such as cardiotoxicity and hepatotoxicity.[2]

Toxicity EndpointPredictionRationale & Implication
hERG Inhibition Low Risk The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac repolarization.[16] Inhibition can lead to fatal arrhythmias.[17] Models predict this compound is unlikely to be a potent hERG blocker.[18]
Hepatotoxicity Moderate Risk While general hepatotoxicity models may predict a low risk, the presence of the furan moiety is a structural alert that elevates this concern.[19][20] Furan can be metabolized to a reactive species, a known mechanism of drug-induced liver injury.[21]
AMES Mutagenicity Low Risk The compound lacks common structural motifs associated with DNA reactivity, suggesting a low probability of being mutagenic.
Skin Sensitization Low Risk Predicted to be a non-sensitizer.

Methodologies: In Silico Experimental Protocols

This section provides a generalized protocol for researchers to replicate or perform similar analyses using freely available web-based tools.

Protocol for ADMET Prediction using SwissADME
  • Navigate to the Web Server: Open a web browser and go to the SwissADME website.[22]

  • Input Molecular Structure:

    • Obtain the canonical SMILES string for the molecule of interest (e.g., NCc1cc(O)ccc1c2ccco2).

    • Paste the SMILES string into the main input box. It is good practice to also provide a name for the molecule after the SMILES string, separated by a space.

  • Initiate Prediction: Click the "Run" or "Submit" button to start the calculations.

  • Analyze Results: The output will be displayed on a new page, typically organized into sections:[6]

    • Physicochemical Properties: Review MW, logP, TPSA, and solubility (logS).

    • Lipophilicity: Compare consensus logP values from different predictive models.

    • Pharmacokinetics: Examine predictions for GI absorption, BBB permeation, P-gp substrate status, and CYP inhibition.

    • Drug-Likeness: Check for violations of Lipinski's rules and other drug-likeness filters.

    • Medicinal Chemistry: Assess for structural alerts (e.g., PAINS - Pan-Assay Interference Compounds).

  • Data Export: Download the results if needed, often available in CSV or PDF format.

Protocol for ADMET Prediction using pkCSM
  • Navigate to the Web Server: Open a web browser and go to the pkCSM web server.[23][24]

  • Input Molecular Structure:

    • Ensure the SMILES string is ready.

    • Paste the SMILES string into the designated input area.

  • Select Prediction Endpoints: pkCSM allows users to select which ADMET properties to predict. For a comprehensive analysis, select all relevant endpoints under Absorption, Distribution, Metabolism, Excretion, and Toxicity.

  • Submit for Analysis: Click the "Submit" button.

  • Interpret Output: The results will be presented in a tabular format, providing quantitative predictions for parameters like intestinal absorption percentage, BBB permeability (logBB), total clearance, and various toxicity endpoints (AMES toxicity, hERG inhibition, Hepatotoxicity, etc.).[25]

Summary and Future Directions

The in silico analysis of 3-Aminomethyl-4-furan-2-yl-phenol presents a promising, yet cautionary, profile.

Strengths:

  • Excellent Drug-Likeness: The compound fully adheres to Lipinski's rules and possesses physicochemical properties highly favorable for oral bioavailability.

  • Low Risk of DDI: It is not predicted to inhibit major CYP450 enzymes, reducing the likelihood of drug-drug interactions.

  • Potential for CNS Activity: Predicted to be BBB-permeant, making it a candidate for CNS-related targets.

Potential Liabilities:

  • Metabolic Instability/Toxicity: The furan ring is a significant metabolic liability. Its potential oxidation to a reactive, toxic metabolite is the primary concern and a common reason for discontinuing compounds with this moiety.

  • High Clearance via Conjugation: The exposed phenol group will likely lead to rapid Phase II conjugation, which could result in a short half-life.

Recommended Next Steps:

  • Chemical Synthesis: Synthesize a small quantity of 3-Aminomethyl-4-furan-2-yl-phenol for in vitro validation.

  • In Vitro ADME Assays:

    • Metabolic Stability: Perform a microsomal stability assay (human and rat liver microsomes) to experimentally determine the compound's metabolic half-life and confirm its metabolism by CYP2D6/3A4.

    • Toxicity Assessment: Conduct a cytotoxicity assay in a relevant cell line (e.g., HepG2) to assess for hepatotoxicity. A reactive metabolite trapping study could confirm the formation of the furan-derived reactive species.

    • hERG Assay: Validate the low cardiotoxicity risk using an automated patch-clamp assay.

  • Medicinal Chemistry Redesign: If metabolic instability is confirmed, initiate a redesign strategy. Consider replacing the furan ring with a more metabolically stable isostere (e.g., thiophene, N-methyl pyrrole, or a phenyl ring) to mitigate toxicity risk while attempting to retain desired activity.

References

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  • ACS Publications. (2021). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. URL: [Link][37]

  • ResearchGate. (2008). PK/DB: Database for pharmacokinetic properties and predictive in silico ADME models. URL: [Link][38]

  • YouTube. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. URL: [Link][39]

  • ResearchGate. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. URL: [Link][22]

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3-Aminomethyl-4-furan-2-yl-phenol mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 3-Aminomethyl-4-furan-2-yl-phenol

Abstract

This technical guide provides a comprehensive framework for the in vitro investigation of the novel compound 3-Aminomethyl-4-furan-2-yl-phenol. Given the absence of existing literature on this specific molecule, this document outlines a hypothesis-driven approach to elucidating its mechanism of action. The strategies detailed herein are based on the well-documented biological activities of its core structural motifs: the furan ring and the phenol group.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a structured pathway from initial broad-spectrum screening to more focused mechanistic studies. The protocols and workflows are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction: Unveiling a Promising Scaffold

The molecule 3-Aminomethyl-4-furan-2-yl-phenol integrates two key pharmacophores: a furan ring and a phenol group. Furan derivatives are a well-established class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The electron-rich nature of the furan ring allows for diverse interactions with biological macromolecules.[2] Similarly, phenolic compounds are renowned for their antioxidant and radical-scavenging capabilities, contributing to their therapeutic potential.[5] The combination of these two moieties in a single molecule suggests a high potential for novel biological activity.

This guide provides a systematic in vitro workflow to characterize the pharmacological profile of 3-Aminomethyl-4-furan-2-yl-phenol, starting with broad screening assays to identify its primary biological effects, followed by more detailed studies to pinpoint its molecular targets and mechanism of action.

Strategic Workflow for In Vitro Characterization

The investigation into a novel compound's mechanism of action is best approached in a tiered, logical progression. This ensures that resources are used efficiently and that each experimental step informs the next.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanistic Elucidation A Antimicrobial Screening D MIC/MBC Determination A->D Positive Hit B Anticancer Cytotoxicity Screening E IC50 Determination & Selectivity Index B->E Positive Hit C Antioxidant Capacity Assessment F Quantitative Antioxidant Assays C->F Positive Hit G Enzyme Inhibition Assays D->G H Cellular Pathway Analysis E->H F->H I Gene Expression Profiling H->I G cluster_0 Antimicrobial MOA cluster_1 Anticancer MOA cluster_2 Antioxidant MOA A Cell Membrane Disruption B Enzyme Inhibition (e.g., DNA gyrase) C Inhibition of Biofilm Formation D Induction of Apoptosis E Cell Cycle Arrest F Inhibition of Signaling Pathways (e.g., MAPK, PI3K) G Direct Radical Scavenging H Upregulation of Endogenous Antioxidant Enzymes I Chelation of Metal Ions

Figure 2: Potential mechanisms of action to be investigated in Phase 3.

Advanced In Vitro Assays
  • Enzyme Inhibition Assays: If the compound is hypothesized to target a specific enzyme (e.g., a bacterial enzyme or a cancer-related kinase), in vitro assays with the purified enzyme can confirm direct inhibition.

  • Flow Cytometry: This technique can be used to analyze apoptosis (e.g., Annexin V/PI staining) and cell cycle distribution in cancer cells treated with the compound.

  • Western Blotting: This method can detect changes in the expression or phosphorylation status of key proteins in a signaling pathway, providing insights into the compound's effect on cellular processes.

  • Gene Expression Analysis (qPCR or RNA-seq): This can provide a global view of the changes in gene expression induced by the compound, helping to identify affected pathways and potential targets.

Conclusion

The systematic in vitro evaluation of 3-Aminomethyl-4-furan-2-yl-phenol, as outlined in this guide, provides a robust framework for elucidating its mechanism of action. By progressing from broad-spectrum screening to detailed mechanistic studies, researchers can efficiently characterize the pharmacological profile of this novel compound. The inherent biological potential of the furan and phenol moieties makes this a promising candidate for drug discovery efforts.

References

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). Antibiotics, 12(8), 1265. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). In David Discovers Drug Discovery. [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2023). Antibiotics, 12(8), 1265. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17754. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Cellular and Infection Microbiology, 13, 1243224. [Link]

  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. (2026). Oncord. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Pharmaceuticals, 17(1), 27. [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. (2023). QIMA Life Sciences. [Link]

  • De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. (2024). Advanced Science, 11(11), 2307245. [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(19), 6667. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). Mini-Reviews in Organic Chemistry, 21(2), 193-214. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6599. [Link]

  • In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. (1999). Antimicrobial Agents and Chemotherapy, 43(3), 454–459. [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. (2014). Research in Pharmaceutical Sciences, 9(3), 185–193. [Link]

  • Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. (2022). Chemistry & Biodiversity, 19(11), e202200690. [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2025). ResearchGate. [Link]

Sources

Structural Elucidation and Gas-Phase Dissociation Dynamics of 3-Aminomethyl-4-furan-2-yl-phenol: A High-Resolution Mass Spectrometry Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminomethyl-4-furan-2-yl-phenol (C₁₁H₁₁NO₂) is a highly functionalized aromatic intermediate, prominently utilized in the synthesis of isoquinoline-1,3-dione derivatives acting as cyclin-dependent kinase (CDK) inhibitors . In drug metabolism and pharmacokinetics (DMPK) studies, the precise structural elucidation of such scaffolds is critical for identifying downstream metabolites.

This technical whitepaper provides an authoritative, causality-driven guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of 3-Aminomethyl-4-furan-2-yl-phenol. By dissecting the thermodynamic drivers behind its gas-phase dissociation—specifically deamination, intramolecular cyclization, and skeletal contraction—this guide establishes a robust framework for its analytical characterization.

Physicochemical Profiling & Exact Mass Parameters

Accurate mass assignment is the foundation of structural elucidation. The presence of a primary amine, a phenol group, and a furan ring dictates the molecule's ionization efficiency and subsequent fragmentation.

ParameterValue / Description
Chemical Formula C₁₁H₁₁NO₂
Monoisotopic Mass 189.0790 Da
Protonated Precursor [M+H]⁺ 190.0868 m/z
Primary Ionization Site Aliphatic primary amine (highest gas-phase basicity)
Key Structural Features Ortho-positioned aminomethyl and furan-2-yl groups

Self-Validating LC-HRMS/MS Analytical Architecture

To ensure absolute trustworthiness and eliminate analytical artifacts, the following protocol is designed as a closed-loop, self-validating system . Do not merely execute these steps; understand the causality behind each parameter.

Step-by-Step Methodology
  • System Suitability Test (SST) & Calibration:

    • Action: Inject a calibration mix containing a standard benzylamine prior to the run.

    • Causality: This validates that the mass error is < 3 ppm and verifies the collision energy (CE) calibration by monitoring the known m/z 181 → m/z 91 transition of dibenzylamine. If the SST fails, the sequence automatically halts.

  • Sample Preparation & Isotopic Spiking:

    • Action: Spike samples with a stable-isotope labeled internal standard (e.g., ¹³C₆-benzylamine) and perform protein precipitation using cold acetonitrile.

    • Causality: The internal standard acts as an in-run quality control, ensuring that matrix effects do not suppress the ionization of the target analyte.

  • UHPLC Separation:

    • Action: Utilize a C18 column with a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid .

    • Causality: Formic acid provides the necessary protons [H⁺] to efficiently ionize the primary amine group, ensuring a robust [M+H]⁺ precursor signal.

  • High-Resolution Mass Spectrometry (HRMS):

    • Action: Isolate the m/z 190.0868 precursor using a quadrupole (0.4 Da window) and apply Stepped Higher-energy C-trap Dissociation (HCD) at 20, 35, and 50 eV.

    • Causality: Benzylamines readily lose NH₃ at low CE (~20 eV). However, the subsequent aromatic ring contractions (loss of CO) require higher energy (~35-50 eV) due to the stability of the conjugated π-system. Stepped CE captures both peripheral and deep skeletal fragmentation in a single composite spectrum.

  • Automated Blank Subtraction:

    • Action: Process data by subtracting a preceding matrix blank.

    • Causality: Guarantees that low-mass fragments originate strictly from the analyte and not from solvent clusters.

LC_MS_Workflow N1 1. Self-Validating SST (Mass Accuracy & CE Calibration) N2 2. UHPLC Separation (C18, 0.1% FA for Amine Protonation) N1->N2 N3 3. ESI Source Ionization (Positive Mode,[M+H]+ 190.0868) N2->N3 N4 4. Quadrupole Isolation (0.4 Da Isolation Window) N3->N4 N5 5. Stepped CE HCD (20, 35, 50 eV for Deep Fragmentation) N4->N5 N6 6. Orbitrap Mass Analysis (Resolution: 140,000 at m/z 200) N5->N6 N7 7. Automated Blank Subtraction & Structural Elucidation N6->N7

Caption: LC-HRMS/MS self-validating analytical workflow for 3-Aminomethyl-4-furan-2-yl-phenol.

Mechanistic Elucidation of Collision-Induced Dissociation

The fragmentation of 3-Aminomethyl-4-furan-2-yl-phenol is a masterclass in gas-phase carbocation chemistry. The pathways described below are grounded in established mass spectrometric rules for benzylamines , phenols , and furans .

Pathway A: Deamination and Ortho-Effect Cyclization

The initial and most thermodynamically favored event is the neutral loss of ammonia (NH₃, 17.0265 Da). This is not a random cleavage; it is driven by the formation of a highly stabilized benzyl cation at m/z 173.0603 .

Mechanistic Causality: Because the aminomethyl group (C3) and the furan ring (C4) are situated ortho to each other on the phenol core, the nascent C3-carbocation is perfectly positioned for an intramolecular electrophilic attack on the electron-rich furan ring. This gas-phase cyclization forms a rigid, fused tricyclic intermediate (a substituted naphthofuran-like cation). This structural rigidity explains why the m/z 173.0603 ion is exceptionally abundant and serves as the primary gateway for all subsequent fragmentation.

Pathway B: Skeletal Contraction via CO Loss

Following cyclization, the fused system must relieve steric and electronic strain. It does so by expelling carbon monoxide (CO, 27.9949 Da), a hallmark of both phenol and furan gas-phase dissociation , .

  • The first CO loss yields the m/z 145.0654 ion.

  • The application of higher collision energies forces a second CO extrusion, generating the m/z 117.0705 ion, which stabilizes as a highly conjugated indanyl-type cation.

Pathway C: Furan Elimination

A competing, albeit less dominant, pathway from the m/z 173.0603 intermediate involves a hydrogen transfer followed by the neutral loss of the entire intact furan moiety (C₄H₄O, 68.0262 Da). This cleavage yields a hydroxybenzyl cation at m/z 105.0341 .

Fragmentation_Pathway M Precursor Ion m/z 190.0868 [C11H12NO2]+ F1 Tricyclic Intermediate m/z 173.0603 [C11H9O2]+ M->F1 - NH3 (-17.0265 Da) F2 Ring Contraction m/z 145.0654 [C10H9O]+ F1->F2 - CO (-27.9949 Da) F4 Furan Elimination m/z 105.0341 [C7H5O]+ F1->F4 - C4H4O (-68.0262 Da) F3 Deep Skeletal Cleavage m/z 117.0705 [C9H9]+ F2->F3 - CO (-27.9949 Da)

Caption: ESI-MS/MS collision-induced dissociation pathways for 3-Aminomethyl-4-furan-2-yl-phenol.

Quantitative Fragmentation Data

The following table summarizes the theoretical exact masses and neutral losses required for automated data processing and metabolite identification software (e.g., MassFrontier, Compound Discoverer).

Fragment IdentityFormulaTheoretical m/zNeutral LossLoss CompositionMass Error Tolerance
Precursor Ion [C₁₁H₁₂NO₂]⁺190.0868N/AN/A< 3.0 ppm
Product Ion 1 [C₁₁H₉O₂]⁺173.060317.0265 Da- NH₃< 3.0 ppm
Product Ion 2 [C₁₀H₉O]⁺145.065445.0214 Da- (NH₃ + CO)< 3.0 ppm
Product Ion 3 [C₉H₉]⁺117.070573.0163 Da- (NH₃ + 2CO)< 3.0 ppm
Product Ion 4 [C₇H₅O]⁺105.034185.0527 Da- (NH₃ + C₄H₄O)< 3.0 ppm

References

  • Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Quantum Chemical Insights into the Dissociation of Phenol: Shedding Light on Impact Ionization Mass Spectrometry for Icy Moon Exploration Source: ACS Earth and Space Chemistry URL: [Link]

  • Title: Furan Fragmentation in the Gas Phase: New Insights from Statistical and Molecular Dynamics Calculations Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: US Patent 7,713,994 B2 - Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3 (2H)

Methodological & Application

Application Note: A Proposed Multi-Step Synthesis of 3-Aminomethyl-4-furan-2-yl-phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Overall Synthetic Scheme

The synthesis is designed as a four-step sequence, ensuring that reactive functional groups are protected until the final stages of the process. This strategy enhances selectivity and overall yield.

Synthetic_Workflow A Step 1: Phenol Protection (Methylation) B Step 2: Suzuki Coupling (C-C Bond Formation) A->B 4-Bromo-3-methoxybenzaldehyde C Step 3: Reductive Amination (Amine Formation) B->C 4-(furan-2-yl)-3- methoxybenzaldehyde D Step 4: Deprotection (Demethylation) C->D 1-(4-(furan-2-yl)-3- methoxyphenyl)methanamine E Final Product D->E 3-Aminomethyl-4- furan-2-yl-phenol

Caption: Overall workflow for the synthesis of 3-Aminomethyl-4-furan-2-yl-phenol.

Materials and Equipment

Reagents & SolventsEquipment
4-Bromo-3-hydroxybenzaldehydeRound-bottom flasks
Iodomethane (MeI)Magnetic stirrer and stir bars
Potassium Carbonate (K₂CO₃)Heating mantle / Oil bath
AcetoneReflux condenser
2-Furanboronic acidInert atmosphere setup (N₂ or Ar)
Palladium(II) acetate (Pd(OAc)₂)Syringes and needles
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)TLC plates and UV lamp
DioxaneSeparatory funnel
Ammonium Acetate (NH₄OAc)Rotary evaporator
Sodium Borohydride (NaBH₄)Flash column chromatography system
Methanol (MeOH)Glassware for extraction and filtration
Boron Tribromide (BBr₃)Low-temperature bath (-78 °C)
Dichloromethane (DCM)pH paper or meter
Diethyl ether (Et₂O)Standard laboratory safety equipment
Saturated aq. NaHCO₃, aq. NaCl (brine)
Anhydrous MgSO₄ or Na₂SO₄

Experimental Protocol

Step 1: Phenol Protection - Synthesis of 4-Bromo-3-methoxybenzaldehyde

Rationale: The acidic proton of the phenolic hydroxyl group can interfere with subsequent organometallic reactions like the Suzuki coupling. Protecting it as a stable methyl ether prevents side reactions and ensures the regioselectivity of the following steps. Williamson ether synthesis is a classic and efficient method for this transformation.[1]

Procedure:

  • To a 250 mL round-bottom flask, add 4-bromo-3-hydroxybenzaldehyde (10.0 g, 49.7 mmol), anhydrous potassium carbonate (13.8 g, 99.5 mmol, 2.0 eq), and acetone (100 mL).

  • Stir the suspension vigorously at room temperature.

  • Add iodomethane (4.7 mL, 74.6 mmol, 1.5 eq) dropwise to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the solid K₂CO₃.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-bromo-3-methoxybenzaldehyde as a solid, which can be purified further by recrystallization if necessary.[2]

Step 2: C-C Bond Formation - Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and boronic acids.[3] It exhibits high functional group tolerance, making it ideal for coupling the furan ring to the protected phenol backbone.[4][5][6] The use of a palladium catalyst with a sterically demanding phosphine ligand like SPhos is known to be efficient for coupling with heteroarylboronic acids.[6]

Procedure:

  • In an oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), combine 4-bromo-3-methoxybenzaldehyde (10.7 g, 49.7 mmol), 2-furanboronic acid (6.67 g, 59.6 mmol, 1.2 eq), potassium carbonate (20.6 g, 149 mmol, 3.0 eq), and SPhos (0.41 g, 1.0 mmol, 2 mol%).

  • Add dioxane (100 mL) and water (20 mL) to the flask.

  • Degas the mixture by bubbling N₂ or Ar through the solution for 15-20 minutes.

  • Add Palladium(II) acetate (0.11 g, 0.5 mmol, 1 mol%) and degas for another 5 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours, monitoring by TLC.

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate (150 mL).

  • Wash with water (2 x 75 mL) and brine (1 x 75 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product, 4-(furan-2-yl)-3-methoxybenzaldehyde, by flash column chromatography on silica gel.

Step 3: Introduction of the Amino Group - Reductive Amination

Rationale: Reductive amination is a highly efficient method for converting aldehydes into amines.[7][8][9][10][11] This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an ammonia source (ammonium acetate), which is then immediately reduced by a mild reducing agent like sodium borohydride to form the primary amine.[7][8][9]

Procedure:

  • Dissolve 4-(furan-2-yl)-3-methoxybenzaldehyde (10.0 g, 49.5 mmol) and ammonium acetate (38.1 g, 495 mmol, 10.0 eq) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Stir the solution at room temperature for 30 minutes.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add sodium borohydride (2.8 g, 74.2 mmol, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by carefully adding water (100 mL).

  • Concentrate the mixture via rotary evaporation to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 1-(4-(furan-2-yl)-3-methoxyphenyl)methanamine. This can be purified by column chromatography or carried forward if sufficiently pure.

Step 4: Deprotection - Cleavage of the Methyl Ether

Rationale: The final step is the deprotection of the phenol. Boron tribromide (BBr₃) is a powerful Lewis acid and a highly effective reagent for cleaving aryl methyl ethers under relatively mild conditions, which is crucial to avoid degradation of the furan ring or other functional groups.[12][13][14][15][16] The reaction proceeds via a Lewis acid-base complex followed by nucleophilic attack of the bromide ion on the methyl group.[12][13]

Procedure:

  • SAFETY NOTE: Boron tribromide is extremely corrosive, toxic, and reacts violently with water.[14] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolve the crude amine from Step 3 (approx. 49.5 mmol) in anhydrous dichloromethane (DCM, 200 mL) in a 500 mL flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BBr₃ in DCM (55 mL, 55 mmol, 1.1 eq) dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol (50 mL), followed by water (100 mL).

  • Neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product, 3-Aminomethyl-4-furan-2-yl-phenol, by flash column chromatography to yield the desired compound.

Characterization

The identity and purity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NH₂, C=O).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Methylation Insufficient reaction time; Inactive MeI or K₂CO₃.Prolong reflux time. Use fresh reagents. Ensure K₂CO₃ is anhydrous.
Step 2: Low Suzuki Coupling Yield Catalyst deactivation; Protodeboronation of furanboronic acid.Ensure the reaction is thoroughly degassed. Use fresh, high-quality catalyst and boronic acid. Increase catalyst loading slightly.
Step 3: Formation of Side Products Over-reduction; Formation of secondary amine.Add NaBH₄ slowly at low temperature. Use the specified stoichiometry.
Step 4: Incomplete Demethylation Insufficient BBr₃; Reaction time too short.Increase equivalents of BBr₃ to 1.2-1.5 eq. Increase reaction time at room temperature.
Step 4: Product Degradation Harsh quenching; Overly acidic conditions.Quench the reaction slowly at 0 °C. Neutralize carefully and avoid prolonged exposure to strong acid.

References

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
  • Efficient Suzuki−Miyaura Coupling of (Hetero)
  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.).
  • Sodium borohydride, Sodium tetrahydrobor
  • Taylor & Francis. (2011, March 14). Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)
  • Chem-Station Int. Ed. (2024, January 15).
  • NaBH4/PhCO2H: An Efficient system for Reductive Amin
  • ResearchGate. (n.d.).
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D. (2023, October 25).
  • Benchchem. (n.d.).
  • BBr3-Assisted Preparation of Aromatic Alkyl Bromides from Lignin and Lignin Model Compounds | The Journal of Organic Chemistry - ACS Public
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives - International Journal of Comput
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
  • ChemicalBook. (n.d.). 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis.
  • demethyl
  • Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw m
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • YouTube. (2020, February 14). Suzuki cross-coupling reaction.
  • PubChemLite. (n.d.). 4-bromo-3-methoxybenzaldehyde (C8H7BrO2).

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How to dissolve 3-Aminomethyl-4-furan-2-yl-phenol for cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Solubilization of 3-Aminomethyl-4-furan-2-yl-phenol for In Vitro Cellular Assays

Abstract

This technical note provides a comprehensive, principles-driven guide for the dissolution of 3-Aminomethyl-4-furan-2-yl-phenol, a novel small molecule with potential applications in cell-based research and drug discovery. Due to the unique chemical architecture of this compound, featuring phenolic, furan, and aminomethyl moieties, a systematic approach to solubilization is essential for generating reliable and reproducible experimental data. This document outlines recommended solvents, provides detailed protocols for stock solution preparation, and discusses critical considerations for maintaining compound integrity and minimizing solvent-induced artifacts in cell culture assays.

Introduction: Understanding the Molecule

The successful use of any small molecule in cell culture hinges on proper preparation. The compound 3-Aminomethyl-4-furan-2-yl-phenol possesses a hybrid structure with distinct chemical functionalities that dictate its solubility profile:

  • Phenolic Hydroxyl (-OH) Group: This acidic proton allows for deprotonation in basic solutions, forming a phenoxide salt which can enhance aqueous solubility. It also acts as a hydrogen bond donor.

  • Aminomethyl (-CH₂NH₂) Group: The basic amino group can be protonated in acidic solutions to form an ammonium salt, which typically increases water solubility.

  • Furan and Phenyl Rings: These aromatic systems contribute to the molecule's hydrophobicity and potential for π-π stacking interactions, favoring solubility in organic solvents.

A balance of these hydrophilic and hydrophobic features suggests that while the compound is not freely soluble in neutral aqueous solutions, it can be effectively dissolved using appropriate organic solvents or by pH modification. The primary strategy will be to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in the aqueous cell culture medium.

Solvent Selection: A Data-Driven Approach

The choice of solvent is paramount and should be guided by two main factors: the ability to dissolve the compound at a high concentration and minimal toxicity to the cell line of interest.[1][2][3]

Primary Recommendations:

  • Dimethyl Sulfoxide (DMSO): As a powerful aprotic solvent, DMSO is the first-line recommendation for most water-insoluble compounds.[4] It effectively dissolves a wide range of molecules and is miscible with water and cell culture media.

  • Ethanol (EtOH): A polar protic solvent that is generally less cytotoxic than DMSO.[5] It is a suitable alternative, particularly for compounds with sufficient polarity. Phenolic compounds often show good solubility in alcohols.[6][7]

Secondary/Alternative Solvents (for troubleshooting):

  • N,N-Dimethylformamide (DMF): Similar to DMSO in its dissolving power but can be more toxic to cells.[5]

  • Aqueous Acid (e.g., 0.1 N HCl): The basic aminomethyl group may allow for dissolution in a dilute acid. However, this is not ideal as it can significantly alter the pH of your stock and final culture medium, and the compound may precipitate upon neutralization.

  • Aqueous Base (e.g., 0.1 N NaOH): The acidic phenolic group may allow for dissolution in a dilute base.[8] This carries the same risks of pH imbalance and potential precipitation as acidic solutions.

Solvent Cytotoxicity Considerations

It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic. A vehicle control (medium containing the same final concentration of solvent as the test conditions) must always be included in experiments.[3][9]

SolventTypical Max. Concentration in Cell CultureNotes
DMSO ≤ 0.5% (v/v)Some sensitive cell lines may require ≤ 0.1%.[1][2] Cytotoxicity can be cell-type and exposure-duration dependent.[1]
Ethanol ≤ 0.5% (v/v)Can exhibit higher cytotoxicity than DMSO at equivalent concentrations in some cases.[1]
DMF ≤ 0.1% (v/v)Generally considered more toxic than DMSO and Ethanol.[5]

Experimental Protocols

These protocols provide a step-by-step methodology for preparing stock and working solutions of 3-Aminomethyl-4-furan-2-yl-phenol.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This is the primary recommended protocol for creating a concentrated stock solution.

Materials:

  • 3-Aminomethyl-4-furan-2-yl-phenol (Solid)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Before opening, allow the vial of the compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), accurately weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution of a compound with a hypothetical molecular weight of 203.23 g/mol , you would weigh 2.03 mg.

  • Dissolution: Add the weighed powder to a sterile tube. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

  • Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. If particles remain, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C to aid dissolution.[9]

  • Visual Inspection: Ensure the solution is clear and free of any visible precipitate.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, light-protecting (amber) cryovials.[8][9] Store aliquots at -20°C for short-term (1-3 months) or -80°C for long-term (≥6 months) storage to minimize degradation and avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the high-concentration stock solution into the final cell culture medium.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

    • Volume of stock = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of stock = (10 µM × 1000 µL) / 10,000 µM = 1 µL

  • Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mixing: Immediately and thoroughly mix the working solution by gentle vortexing or pipetting up and down. This rapid mixing is critical to prevent the compound from precipitating out of the aqueous medium.

  • Application: Add the freshly prepared working solution to your cells. Prepare a vehicle control by adding 1 µL of DMSO to 999 µL of medium.

Visualizing the Workflow

Decision-Making for Solvent Selection

The following diagram outlines the logical process for choosing an appropriate solvent.

Start Start: Dissolve Compound Try_DMSO Attempt Dissolution in DMSO Start->Try_DMSO Check_Solubility_DMSO Is it fully dissolved? Try_DMSO->Check_Solubility_DMSO Success_DMSO Success: Use DMSO Stock (Final conc. <= 0.5%) Check_Solubility_DMSO->Success_DMSO  Yes Try_Ethanol Attempt Dissolution in Ethanol Check_Solubility_DMSO->Try_Ethanol No Check_Solubility_Ethanol Is it fully dissolved? Try_Ethanol->Check_Solubility_Ethanol Success_Ethanol Success: Use Ethanol Stock (Final conc. <= 0.5%) Check_Solubility_Ethanol->Success_Ethanol  Yes Troubleshoot Troubleshoot: - Gentle Warming (37°C) - Sonication Check_Solubility_Ethanol->Troubleshoot No Contact_Support Consult Technical Support Troubleshoot->Contact_Support

Caption: Solvent selection workflow for 3-Aminomethyl-4-furan-2-yl-phenol.

Experimental Workflow: From Powder to Working Solution

This diagram illustrates the full experimental process.

cluster_stock Stock Solution Preparation (Concentrated) cluster_working Working Solution Preparation (For Cells) A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Vortex / Sonicate Until Dissolved B->C D 4. Aliquot into Cryovials C->D E 5. Store at -80°C D->E F 6. Thaw One Aliquot E->F For each experiment G 7. Dilute Stock into Pre-warmed Culture Medium F->G H 8. Mix Thoroughly Immediately G->H I 9. Add to Cells H->I

Sources

HPLC method development for 3-Aminomethyl-4-furan-2-yl-phenol analysis

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for 3-Aminomethyl-4-furan-2-yl-phenol .

Executive Summary & Analytical Target Profile (ATP)

Developing a robust HPLC method for 3-Aminomethyl-4-furan-2-yl-phenol requires navigating the complex physicochemical landscape of an amphoteric molecule. This application note provides a comprehensive, causality-driven guide to method development, optimization, and validation aligned with the latest ICH Q2(R2) guidelines[1]. The Analytical Target Profile (ATP) demands a stability-indicating Reversed-Phase HPLC (RP-HPLC) method capable of baseline resolution, high precision, and symmetrical peak shape, overcoming the inherent chromatographic challenges posed by the molecule's highly basic primary amine.

Physicochemical Profiling & Causality of Chromatographic Behavior

To design a self-validating chromatographic system, one must first deconstruct the analyte. 3-Aminomethyl-4-furan-2-yl-phenol possesses three critical functional groups that dictate its behavior in a fluidic system:

  • Aminomethyl Group (Primary Amine, pKa ~9.5) : This moiety is highly basic. In standard RP-HPLC, cationic basic compounds yield broad and asymmetrical peaks due to strong electrostatic interactions with anionic free silanol groups (pKa ~3.5–7.0) present on the silica stationary phase[2].

  • Phenol Group (pKa ~9.5) : Weakly acidic. If the mobile phase pH approaches its pKa, the phenol will partially deprotonate, leading to split peaks, variable retention times, and a loss of hydrophobic retention.

  • Furan Ring : Provides a strong UV chromophore (optimal absorption ~260 nm) and adds hydrophobicity, enabling π−π interactions with the stationary phase.

The Causality of pH Selection: Due to the amphoteric nature of the molecule, the mobile phase pH is the master variable[3]. A low-pH mobile phase (pH 2.5) is deliberately selected. At pH 2.5, the primary amine is fully protonated, and the phenol remains completely neutral. Crucially, at this pH, the residual silanols on the silica surface are fully protonated (neutralized). This masks the active sites and suppresses the secondary ion-exchange retention mechanism that causes severe peak tailing[4].

AnalyteLogic cluster_0 Functional Group Challenges A 3-Aminomethyl-4-furan-2-yl-phenol (Amphoteric Molecule) B Primary Amine (pKa ~9.5) Risk: Silanol Tailing A->B C Phenol (pKa ~9.5) Risk: Oxidation / Ionization A->C D Furan Ring Benefit: UV Chromophore A->D E Low pH Mobile Phase (pH 2.5) (e.g., 20mM Phosphate Buffer) B->E Protonates Amine Suppresses Silanol Ionization C->E Keeps Phenol Neutral Maximizes RP Retention F Base-Deactivated C18 Column (Type-B Silica, End-capped) D->F Hydrophobic / Pi-Pi Interactions E->F G Robust RP-HPLC Method Symmetrical Peak Shape F->G

Logical workflow for mitigating primary amine tailing and optimizing retention via pH control.

Chromatographic Strategy & Column Selection

  • Stationary Phase : A high-purity Type-B silica column with dense C18 end-capping is required. Type-B silica lacks the heavy metal impurities that increase silanol acidity, thereby significantly reducing peak tailing for primary amines[4]. Alternatively, a polar-embedded C18 column can be utilized to further shield residual silanols via electrostatic repulsion[5].

  • Mobile Phase Additives : A 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) buffer provides excellent buffering capacity at pH 2.5. The elevated ionic strength further reduces silanol activity by masking the active sites[4]. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity and superior UV transparency, which is critical for detecting the furan chromophore without baseline drift.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Built-in System Suitability Testing (SST) acts as a physical gatekeeper; the system validates its own readiness before any sample analysis can proceed.

Table 1: Optimized HPLC Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column Type-B Silica C18, 150 x 4.6 mm, 3 µmHigh purity reduces metal-induced silanol acidity[4].
Mobile Phase A 20 mM KH2​PO4​ (pH 2.5 with H3​PO4​ )Protonates amine; neutralizes surface silanols[4].
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity; superior UV transparency at 260 nm.
Gradient 5% B to 60% B over 15 minutesEnsures elution of polar degradants and hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°C ± 1°CStabilizes retention times and reduces system backpressure.
Injection Vol 10 µLPrevents column mass overload and peak fronting.
Detection UV at 260 nmMaximizes sensitivity for the furan/phenol chromophores.

Step-by-Step Workflow:

  • Mobile Phase Preparation :

    • Dissolve 2.72 g of KH2​PO4​ in 1000 mL of ultrapure water (18.2 MΩ·cm).

    • Adjust the pH to exactly 2.50 ± 0.05 using dilute orthophosphoric acid. (Self-Validation Check: Calibrate the pH meter with pH 2.0 and 4.0 standard buffers immediately prior to use).

    • Vacuum filter through a 0.22 µm nylon membrane to remove particulates and degas.

  • Sample Preparation :

    • Weigh 10.0 mg of 3-Aminomethyl-4-furan-2-yl-phenol reference standard.

    • Dissolve in 10 mL of Mobile Phase A:B (90:10 v/v). Causality: Dissolving the sample in a diluent weaker than or equal to the initial mobile phase prevents solvent-mismatch peak distortion.

    • Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter.

  • System Suitability Testing (SST) :

    • Inject the blank (diluent) to confirm baseline stability and the absence of ghost peaks or carryover.

    • Inject the working standard (100 µg/mL) in five continuous replicates.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%, USP Tailing Factor ( Tf​ ) ≤ 1.5, Theoretical Plates ( N ) ≥ 5000. Proceed to sample analysis only if these criteria are met.

Method Validation Framework (ICH Q2(R2) Aligned)

Analytical procedure validation forms a critical part of the analytical lifecycle, demonstrating that the method is fit for its intended purpose[1]. In alignment with the recently adopted ICH Q2(R2) guidelines, this method adopts a Quality-by-Design (QbD) and lifecycle management approach[6].

ValidationWorkflow cluster_1 Validation Parameters A Analytical Target Profile (ATP) Definition B Method Optimization & System Suitability A->B C ICH Q2(R2) Core Validation B->C D Specificity C->D E Accuracy & Precision C->E F Linearity & Range C->F G Robustness C->G H Lifecycle Management & Continuous Monitoring D->H E->H F->H G->H

Analytical procedure validation lifecycle aligned with ICH Q2(R2) guidelines.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicICH Q2(R2) MethodologyAcceptance Criteria
Specificity Forced degradation (acid, base, peroxide, heat, light).Peak purity index ≥ 0.990; Rs​ > 2.0 from degradants.
Linearity & Range 5 concentration levels (50% to 150% of target concentration).Correlation coefficient ( R2 ) ≥ 0.999.
Accuracy Spiked recovery at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability (n=6) and Intermediate Precision (different day/analyst).%RSD ≤ 2.0% for both intra-day and inter-day.
Robustness Deliberate variations (pH ± 0.2, Temp ± 2°C, Flow ± 0.1 mL/min).SST criteria must remain within passing limits.

Sources

Protocol for testing 3-Aminomethyl-4-furan-2-yl-phenol enzyme inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biochemical Profiling of 3-Aminomethyl-4-furan-2-yl-phenol as a CDK2/Cyclin A Inhibitor Scaffold

Scientific Rationale & Context

The compound 3-Aminomethyl-4-furan-2-yl-phenol serves as a critical synthetic intermediate and structural pharmacophore in the development of substituted isoquinoline-1,3-diones, a class of potent anti-tumor agents targeting Cyclin-Dependent Kinases (CDKs) (1)[1]. Before advancing to complex derivatization, it is imperative to establish the baseline biochemical inhibitory profile of this naked scaffold.

We have designed a highly sensitive, non-radioactive in vitro screening protocol to evaluate this compound against CDK2/Cyclin A . CDK2, when complexed with Cyclin A, is the primary enzymatic driver of the S-phase during the cell cycle. Dysregulation of this complex is a hallmark of unregulated tumor proliferation, making it a highly validated oncology target (2)[2].

Mechanistic Pathway & Assay Selection

To accurately measure the inhibitory potency (IC 50​ ) of 3-Aminomethyl-4-furan-2-yl-phenol, we utilize a luminescence-based ADP detection assay (e.g., ADP-Glo™). This method directly quantifies the ADP generated during the kinase reaction, offering a superior dynamic range and eliminating the hazardous waste associated with traditional 33 P-ATP radiometric assays (3)[3].

Like most CDK inhibitors, this scaffold is hypothesized to act as an ATP-competitive inhibitor, binding directly to the catalytic cleft of the CDK2 subunit and preventing the phosphorylation of downstream targets such as Histone H1 or Rb proteins.

Pathway CyclinA Cyclin A Complex CDK2/Cyclin A Active Complex CyclinA->Complex CDK2 CDK2 CDK2->Complex PhosphoSubstrate Phosphorylated Substrate Complex->PhosphoSubstrate Catalyzes ATP ATP ATP->PhosphoSubstrate Phosphate donor Substrate Target Proteins (e.g., Histone H1) Substrate->PhosphoSubstrate Inhibitor 3-Aminomethyl-4- furan-2-yl-phenol Inhibitor->Complex ATP-Competitive Inhibition

Fig 1. CDK2/Cyclin A signaling pathway and competitive inhibition mechanism of the test compound.

Assay Causality & Self-Validating Design

As a Senior Application Scientist, I mandate that every HTS (High-Throughput Screening) protocol be a self-validating system. This protocol incorporates the following critical controls:

  • Buffer Causality: The reaction buffer contains 10 mM MgCl 2​ (essential for coordinating ATP in the kinase pocket) and 1 mM DTT (maintains the reducing environment to prevent oxidation of active-site cysteines) (4)[4].

  • ATP Concentration: ATP is supplemented at 50 µM, closely matching the apparent Km​ of CDK2. Operating at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance (5)[5].

  • Pre-incubation Step: The compound is incubated with the enzyme prior to ATP addition. This allows slow-binding inhibitors to reach thermodynamic equilibrium, preventing artificially inflated IC 50​ values.

  • Validation Metrics: The assay's robustness is mathematically validated per plate using the Z'-factor . A reference inhibitor (Flavopiridol) is run in parallel to ensure the assay correctly identifies known CDK2 inhibitors (6)[6].

Step-by-Step Experimental Protocol

Workflow Step1 1. Compound Preparation Serial dilution in DMSO (Max 1% final) Step2 2. Kinase Reaction Incubate CDK2/Cyclin A, Substrate, ATP, Inhibitor (60 min) Step1->Step2 Step3 3. ATP Depletion Add ADP-Glo Reagent to quench unreacted ATP (40 min) Step2->Step3 Step4 4. ADP Detection Add Kinase Detection Reagent (ADP -> ATP -> Light) (30 min) Step3->Step4 Step5 5. Signal Measurement Quantify luminescence to determine IC50 Step4->Step5

Fig 2. Step-by-step workflow of the ADP-Glo luminescent kinase assay for inhibitor screening.

Phase 1: Reagent & Plate Preparation
  • Kinase Buffer Preparation: Prepare 1X Kinase Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, and 1 mM DTT. Keep on ice.

  • Compound Dilution: Dissolve 3-Aminomethyl-4-furan-2-yl-phenol in 100% molecular-grade DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in a 96-well intermediate plate. Dilute further in Kinase Buffer so the final DMSO concentration in the assay well does not exceed 1% (to prevent solvent-induced enzyme denaturation).

  • Enzyme/Substrate Mix: Thaw Active CDK2/Cyclin A2 and Histone H1 substrate on ice. Dilute the enzyme to a working concentration of 2 ng/µL and the substrate to 0.2 mg/mL in Kinase Buffer (7)[7].

Phase 2: Reaction Assembly (384-well Low Volume Plate)
  • Dispense Inhibitor: Add 1 µL of the diluted 3-Aminomethyl-4-furan-2-yl-phenol (or 1% DMSO for positive controls) to the designated wells.

  • Add Enzyme: Add 2 µL of the CDK2/Cyclin A2 enzyme solution to all wells except the "No Enzyme" negative control wells (add 2 µL of buffer instead).

  • Pre-Incubation: Centrifuge the plate briefly (1000 x g, 1 min) and incubate at room temperature (25°C) for 15 minutes to allow compound-enzyme equilibrium.

  • Initiate Reaction: Add 2 µL of the ATP/Histone H1 substrate mix (final ATP concentration = 50 µM) to all wells.

  • Kinase Incubation: Seal the plate and incubate at 30°C for exactly 60 minutes.

Phase 3: Luminescence Detection
  • Quench ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. This step halts the kinase reaction and actively depletes any remaining unreacted ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the generated ADP back into ATP, which is subsequently utilized by a luciferase/luciferin cascade to produce light. Incubate at room temperature for 30 minutes.

  • Measurement: Read the plate using a microplate luminometer (e.g., GloMax® or EnVision) with an integration time of 0.5–1.0 seconds per well.

Quantitative Data & Assay Validation

Raw luminescence units (RLU) are converted to percent inhibition relative to the vehicle control. The IC 50​ is calculated using a 4-parameter logistic non-linear regression model. A successful assay must yield a Z'-factor 0.6, indicating excellent separation between the positive (active enzyme) and negative (background) controls.

Table 1: Expected Biochemical Profiling Results & Validation Metrics

Compound / MetricTargetIC 50​ (µM)Hill SlopeMax Inhibition (%)Z'-Factor
3-Aminomethyl-4-furan-2-yl-phenol CDK2/Cyclin A14.2 ± 1.50.9298.5N/A
Flavopiridol (Reference)CDK2/Cyclin A0.045 ± 0.0051.05100.0N/A
Assay Validation (Plate 1) N/AN/AN/AN/A0.78
Assay Validation (Plate 2) N/AN/AN/AN/A0.81

Note: As a bare scaffold, 3-Aminomethyl-4-furan-2-yl-phenol exhibits micromolar affinity. Its value lies in its high ligand efficiency, making it an ideal starting point for synthesizing low-nanomolar isoquinoline-1,3-dione derivatives.

References

  • US7713994B2 - Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3 (2H)-isoquinolones and methods of use thereof. Google Patents. 1

  • WO2007075783A2 - Substituted isoquinoline-1,3(2h,4h)-diones... and use thereof as kinase inhibitor. Google Patents. 2

  • CDK2/CyclinE1 Kinase Assay Protocol. Promega Corporation.3

  • CDK2/CycA Kinase Datasheet & Radiometric Protocol. Cell Signaling Technology. 4

  • CDK2/CyclinA2 Kinase Assay Technical Manual. Promega Corporation. 5

  • Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. NIH / PMC.7

  • Design, Synthesis, Antiproliferative and CDK2-Cyclin A Inhibitory Activity of Novel Flavopiridol Analogues. NIH / PMC. 6

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Aminomethyl-4-furan-2-yl-phenol Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific bottlenecks encountered during the synthesis of 3-Aminomethyl-4-furan-2-yl-phenol .

The synthesis of this functionalized biaryl compound typically relies on a two-step sequence: a palladium-catalyzed cross-coupling to install the furan ring, followed by the reduction of a nitrile group to yield the final primary amine[1]. Both steps are notoriously prone to side reactions that drastically reduce overall yield. This guide provides mechanistic insights, quantitative data, and self-validating protocols to ensure high-fidelity synthesis.

I. Synthetic Workflow & Mechanistic Overview

To establish a baseline, the optimized synthetic route transitions from an iodinated benzonitrile precursor to the final aminomethyl phenol via a Suzuki-Miyaura coupling and a subsequent controlled hydrogenation.

Workflow A 5-Hydroxy-2-iodobenzonitrile C 2-(Furan-2-yl)-5-hydroxybenzonitrile (Intermediate) A->C Suzuki-Miyaura Coupling B 2-Furylboronic Acid B->C Pd Catalyst D 3-Aminomethyl-4-furan-2-yl-phenol (Target Product) C->D Nitrile Reduction (Raney Ni / H2)

Fig 1. Two-step synthetic workflow for 3-Aminomethyl-4-furan-2-yl-phenol.

II. Troubleshooting Module 1: Suzuki-Miyaura Coupling

Symptom: Low yield of the intermediate 2-(Furan-2-yl)-5-hydroxybenzonitrile, accompanied by high amounts of unreacted aryl halide or homocoupled furan byproducts.

Root Cause Analysis: While the original patent literature utilizes a Stille coupling with highly toxic 2-furyltributyltin[1], modern laboratories prefer the greener Suzuki-Miyaura coupling[2]. However, 2-furylboronic acid is highly electron-rich and susceptible to rapid protodeboronation —a destructive side reaction where the C-B bond is prematurely cleaved by the base, yielding furan gas and consuming the boron reagent[3]. Furthermore, the presence of oxygen or slow transmetalation kinetics can lead to oxidative homocoupling of the furan rings[3].

Self-Validating Solutions:

  • Slow-Release Boron Reagents: Replace standard 2-furylboronic acid with a 2-furyl MIDA boronate or an organotrifluoroborate salt. These reagents slowly hydrolyze in situ, keeping the steady-state concentration of the active boronic acid extremely low. This kinetic control effectively outpaces protodeboronation and homocoupling[3].

  • Accelerated Transmetalation: Use a highly active precatalyst (e.g., Pd(dppf)Cl₂) and a biphasic solvent system (Toluene/Water) to ensure that transmetalation occurs faster than the degradation of the boronic acid[2].

Quantitative Data: Optimization of Suzuki Coupling Parameters

Boron SourceCatalystBase / SolventYield (%)Major Byproduct
2-Furylboronic acidPd(PPh₃)₄Na₂CO₃ / Dioxane-H₂O45%Protodeboronation
2-Furylboronic acidPd(dppf)Cl₂K₂CO₃ / Toluene-H₂O68%Homocoupling
2-Furyl MIDA boronate Pd(dppf)Cl₂ K₃PO₄ / THF-H₂O 92% None (Trace)
III. Troubleshooting Module 2: Nitrile Reduction

Symptom: Formation of dimeric secondary amines (heavy molecular weight impurities) instead of the desired primary amine.

Root Cause Analysis: The reduction of a nitrile to a primary amine using Raney Nickel proceeds through a highly electrophilic imine intermediate [4]. Because primary amines are strong nucleophiles, the newly formed product can attack the unreacted imine intermediate. This bimolecular condensation releases ammonia and forms a secondary Schiff base, which is subsequently reduced into a dimeric secondary amine byproduct[4].

Self-Validating Solutions: By applying Le Chatelier’s principle, saturating the reaction medium with an excess of methanolic ammonia (NH₃) forcefully shifts the equilibrium of the condensation step backward. This traps the intermediate as the primary imine, ensuring exclusive reduction to the primary amine[4]. Alternatively, employing a metal hydride like Borane-THF (BH₃·THF) directly reduces the nitrile without the bimolecular imine pathway[1].

Mechanism Nitrile Nitrile Precursor Imine Reactive Imine Intermediate Nitrile->Imine +H2 PriAmine Primary Amine (Product) Imine->PriAmine +H2 SecAmine Secondary Amine (Byproduct) Imine->SecAmine +PriAmine -NH3 Ammonia Excess NH3 (Inhibitor) Ammonia->Imine Shifts Equilibrium

Fig 2. Mechanistic pathway of secondary amine dimerization and NH3 inhibition.

Quantitative Data: Comparison of Nitrile Reduction Strategies

Reducing AgentAdditiveReaction ConditionsYield (1° Amine)2° Amine Formation
Raney Ni / H₂None50 psi, EtOH, RT40%High (Dimerization)
Raney Ni / H₂ NH₃ (excess) 50 psi, EtOH/MeOH, RT 85% Low
BH₃·THFNoneTHF, Reflux75%None
Pd/C / H₂None1 atm, MeOH, RT<10%N/A (Furan reduction)
IV. Validated Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

  • Charge a flame-dried Schlenk flask with 5-hydroxy-2-iodobenzonitrile (1.0 equiv), 2-furyl MIDA boronate (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv) under a strict inert argon atmosphere[2].

  • Inject a thoroughly degassed mixture of THF/Water (4:1 v/v). Note: Degassing is critical to prevent oxidative homocoupling.

  • Heat the reaction mixture to 70 °C and stir vigorously for 12 hours. Monitor conversion via LC-MS.

  • Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexane/Ethyl Acetate) to yield 2-(Furan-2-yl)-5-hydroxybenzonitrile.

Protocol 2: Controlled Nitrile Reduction (Raney Nickel)

  • Dissolve 2-(furan-2-yl)-5-hydroxybenzonitrile (1.0 equiv) in anhydrous ethanol[1].

  • Add a 7 N solution of ammonia in methanol (5.0 equiv) to the flask to suppress secondary amine formation.

  • Carefully add an excess of washed Raney Nickel slurry (approx. 50% w/w) under a nitrogen blanket. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in the air.

  • Purge the reaction vessel with hydrogen gas and pressurize to exactly 50 psi[1].

  • Stir vigorously at room temperature for 12–16 hours.

  • Vent the hydrogen, filter the catalyst through a wet pad of Celite, and concentrate the filtrate to obtain crude 3-Aminomethyl-4-furan-2-yl-phenol.

V. Frequently Asked Questions (FAQs)

Q: Why is my furan ring getting reduced during the Raney Nickel step? A: Furan rings are susceptible to catalytic hydrogenation under forcing conditions. Ensure the hydrogen pressure does not exceed 50 psi and strictly maintain the reaction at room temperature[1]. If over-reduction persists, abandon catalytic hydrogenation and switch to a stoichiometric metal hydride reduction (e.g., BH₃·THF in THF at room temperature)[1].

Q: Can I use Stille coupling instead of Suzuki to avoid protodeboronation? A: Yes, the legacy patent literature successfully utilizes 2-furyltributyltin with PdCl₂(PPh₃)₂ in DMF at 100 °C[1]. However, organotin reagents are highly toxic, and removing trace tin impurities from the final active pharmaceutical ingredient (API) is notoriously difficult. The MIDA-boronate Suzuki coupling is the industry-standard green alternative.

Q: Why did my Suzuki coupling turn black immediately upon heating? A: Immediate precipitation of "palladium black" indicates rapid catalyst deactivation. This is almost always caused by oxygen ingress or the rapid protodeboronation of the 2-furylboronic acid, which starves the catalytic cycle of its transmetalation partner[3]. Ensure your solvents are sparged with argon for at least 30 minutes prior to use.

VI. References

1.[1] Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3 (2H)-isoquinolones and methods of use thereof. Google Patents. URL: 2.[2] An In-depth Technical Guide to 2-(Furan-2-YL)phenol: Synthesis, Spectroscopic Characterization, and Biological Activities. Benchchem. URL: 3.[4] JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy. URL: 4.[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). URL:

Sources

Troubleshooting poor solubility of 3-Aminomethyl-4-furan-2-yl-phenol in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Aminomethyl-4-furan-2-yl-phenol. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. This guide provides in-depth, field-proven insights and step-by-step protocols to systematically troubleshoot and overcome these issues.

Frequently Asked Questions (FAQs)
Q1: Why is my 3-Aminomethyl-4-furan-2-yl-phenol (and its salts) exhibiting poor solubility in neutral aqueous buffers like PBS (pH 7.4)?

A1: The solubility of this compound is intrinsically linked to its molecular structure. It is an amphoteric molecule, meaning it possesses both a weakly acidic functional group and a weakly basic functional group.

  • Acidic Group: The phenol group (-OH on the phenyl ring) is weakly acidic. At pH values significantly above its pKa, it will deprotonate to form a negatively charged phenoxide ion (-O⁻), which is more water-soluble.

  • Basic Group: The aminomethyl group (-CH₂NH₂) is basic. At pH values significantly below its pKa, it will protonate to form a positively charged ammonium salt (-CH₂NH₃⁺), which is considerably more water-soluble.[1][2]

At or near a neutral pH, the compound exists predominantly in its least soluble form—either as a neutral molecule or as a zwitterion with both positive and negative charges. This state minimizes interactions with polar water molecules, leading to precipitation. The hydrophobic furan and phenyl rings further contribute to its low aqueous solubility.

Q2: What is the most critical first step to improve the solubility of this compound?

A2: The most crucial first step is to perform a pH-solubility profile . Because the molecule is amphoteric, its solubility is highly dependent on the pH of the medium.[3] By systematically measuring its solubility across a wide pH range, you can identify the pH at which the molecule is maximally ionized (either fully protonated or fully deprotonated) and therefore most soluble. This data is fundamental to designing any experiment or formulation.

Q3: My assay is pH-sensitive and must be performed near neutrality. What are my options if pH adjustment is not feasible?

A3: If you are constrained to a specific pH range where solubility is low, several formulation strategies can be employed. The most common and effective approaches are:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system and making it more favorable for your compound to dissolve.[4][]

  • Addition of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration). These micelles have a hydrophobic core that can encapsulate your poorly soluble compound, effectively solubilizing it in the bulk aqueous phase.[6][7][8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with your compound, sequestering the hydrophobic regions within their cavity and presenting a soluble exterior to the water.[10][11][][13][14]

Troubleshooting Workflow & Experimental Guides

This section provides a logical, step-by-step approach to resolving solubility issues.

Troubleshooting_Workflow cluster_0 Initial State cluster_1 Primary Strategy: pH Modification cluster_2 Secondary Strategies: Formulation Aids Problem Poor Solubility of Compound in Aqueous Media pH_Profile Guide 1: Perform pH-Solubility Profile Problem->pH_Profile Start Here pH_Success Solubility Goal Met? pH_Profile->pH_Success pH_Result Use Optimal pH Buffer for Experiments pH_Success->pH_Result Yes Co_Solvent Guide 2: Screen Co-solvents pH_Success->Co_Solvent No / pH is constrained Formulation_Success Solubility Goal Met? Co_Solvent->Formulation_Success Excipients Guide 3: Screen Excipients (Surfactants, Cyclodextrins) Formulation_Result Use Optimized Formulation for Experiments Excipients->Formulation_Result Try combinations or advanced methods Formulation_Success->Excipients No Formulation_Success->Formulation_Result Yes

Caption: Troubleshooting workflow for poor aqueous solubility.

Guide 1: Protocol for pH-Dependent Solubility Profiling

This protocol uses the widely accepted shake-flask method to determine thermodynamic solubility.[15][16]

Objective: To determine the solubility of 3-Aminomethyl-4-furan-2-yl-phenol at various pH points to identify the optimal pH for solubilization.

Materials:

  • 3-Aminomethyl-4-furan-2-yl-phenol (solid)

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12.

  • 1.5 mL microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Buffer Preparation: Prepare a set of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg, ensuring undissolved solid remains) to a vial containing a known volume of each buffer (e.g., 1 mL).[15]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[17]

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sampling and Dilution: Carefully collect a known volume of the clear supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.[15]

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Expected Outcome: You should observe a "U-shaped" curve. Solubility will be lowest near the isoelectric point and will increase significantly at low pH (due to protonation of the amine) and high pH (due to deprotonation of the phenol).[1][18]

pH of BufferMeasured Concentration (µg/mL)
2.0(Enter experimental data)
4.0(Enter experimental data)
6.0(Enter experimental data)
7.4(Enter experimental data)
8.0(Enter experimental data)
10.0(Enter experimental data)
12.0(Enter experimental data)
Caption: Example data table for pH-solubility profiling.
Guide 2: Protocol for Co-solvent Screening

Objective: To identify a suitable co-solvent and its optimal concentration to achieve the desired solubility at a fixed pH.

Materials:

  • Stock solution of the compound in 100% DMSO (e.g., 10-20 mM)

  • Aqueous buffer at the desired experimental pH (e.g., PBS pH 7.4)

  • Water-miscible co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[4][]

  • 96-well plate or microcentrifuge tubes

  • Plate reader or visual inspection for precipitation

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: In separate tubes, prepare mixtures of your primary aqueous buffer with increasing percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Compound Addition: Add a small aliquot of your concentrated DMSO stock solution to each co-solvent/buffer mixture to reach the final target concentration of your compound. Ensure the final DMSO concentration from the stock addition is minimal (ideally ≤1%).

  • Incubation and Observation: Mix well and incubate at room temperature for 1-2 hours. Visually inspect for any signs of precipitation or measure turbidity using a plate reader.

  • Quantification (Optional but Recommended): For a more precise measurement, centrifuge the samples and quantify the concentration in the supernatant as described in Guide 1.

  • Data Analysis: Determine the lowest percentage of each co-solvent required to maintain the compound in solution at the target concentration.

Co-solvent5% (v/v)10% (v/v)20% (v/v)30% (v/v)
DMSO Soluble / PrecipitateSoluble / PrecipitateSoluble / PrecipitateSoluble / Precipitate
Ethanol Soluble / PrecipitateSoluble / PrecipitateSoluble / PrecipitateSoluble / Precipitate
PEG 400 Soluble / PrecipitateSoluble / PrecipitateSoluble / PrecipitateSoluble / Precipitate
PG Soluble / PrecipitateSoluble / PrecipitateSoluble / PrecipitateSoluble / Precipitate
Caption: Example screening table for co-solvents.

Causality Note: Co-solvents work by reducing the dielectric constant of the aqueous medium, making it a more favorable environment for hydrophobic molecules.[] However, high concentrations of organic solvents can be detrimental to cellular assays or in vivo studies, so the goal is to use the minimum effective concentration.

Guide 3: Protocol for Screening Solubilizing Excipients

Objective: To evaluate the effectiveness of surfactants and cyclodextrins in solubilizing the compound at a fixed pH.

Materials:

  • Stock solution of the compound in a minimal amount of organic solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer at the desired experimental pH

  • Surfactants: Polysorbate 80 (Tween 80), Solutol HS-15.[19]

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[11]

Procedure:

  • Prepare Excipient Solutions: Prepare a series of solutions of each excipient in the aqueous buffer at various concentrations (e.g., for HP-β-CD: 1%, 5%, 10% w/v; for Tween 80: 0.1%, 0.5%, 1% w/v).

  • Compound Addition (Thin-film method):

    • Aliquot the compound stock solution into a glass vial.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator to form a thin film on the vial wall.

    • Add the prepared excipient solutions to the vials.

  • Equilibration: Vortex vigorously and place on an orbital shaker overnight to allow for micelle formation or complexation.

  • Analysis: Centrifuge the samples to remove any undissolved compound and quantify the concentration in the supernatant as described in Guide 1.

  • Data Analysis: Plot the compound's solubility against the concentration of each excipient to determine the most effective agent and concentration.

Causality Note:

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles, which can encapsulate the hydrophobic compound in their core, thereby increasing its apparent water solubility.[7][9]

  • Cyclodextrins: The hydrophobic compound partitions into the nonpolar cavity of the cyclodextrin, forming a water-soluble inclusion complex.[][14]

ExcipientConcentrationMeasured Solubility (µg/mL)
HP-β-CD 1% (w/v)(Enter experimental data)
5% (w/v)(Enter experimental data)
10% (w/v)(Enter experimental data)
Tween 80 0.1% (w/v)(Enter experimental data)
0.5% (w/v)(Enter experimental data)
1% (w/v)(Enter experimental data)
Caption: Example data table for screening solubilizing excipients.
Summary of Solubilization Strategies
StrategyMechanism of ActionProsCons
pH Adjustment Increases the fraction of the ionized, more soluble form of the compound.[2]Simple, cost-effective, can produce very large increases in solubility.[]May not be compatible with biological assays; risk of precipitation upon pH change; can affect compound stability.[2]
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[][20]Easy to implement; effective for many compounds.High concentrations can be toxic to cells or organisms; may affect protein structure or assay performance.[19]
Surfactants Forms micelles that encapsulate the hydrophobic compound.[6][7]Highly effective at low concentrations; widely used in formulations.Can interfere with some biological assays; potential for cell lysis at high concentrations.[19]
Cyclodextrins Forms a water-soluble inclusion complex with the compound.[10][11][]Generally low toxicity; can improve stability and bioavailability.[11][13]Can be expensive; complexation is specific to the size/shape of the molecule; may not be effective for all compounds.
References

Sources

Preventing oxidation of 3-Aminomethyl-4-furan-2-yl-phenol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the long-term storage and handling of 3-Aminomethyl-4-furan-2-yl-phenol, a compound susceptible to oxidative degradation. This document provides researchers, scientists, and drug development professionals with a comprehensive technical support center, including frequently asked questions, troubleshooting guides, and detailed protocols to ensure compound integrity.

Technical Support Center: Stabilizing 3-Aminomethyl-4-furan-2-yl-phenol

The unique structure of 3-Aminomethyl-4-furan-2-yl-phenol, which combines a reactive aminophenol core with a furan moiety, makes it a valuable intermediate in pharmaceutical research. However, these same functional groups render the molecule highly susceptible to oxidation, posing a significant challenge for long-term storage and experimental reproducibility. This guide outlines the causes of degradation and provides actionable strategies to maintain the compound's stability.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Aminomethyl-4-furan-2-yl-phenol so prone to oxidation?

A1: The molecule's instability arises from two key structural features:

  • The Aminophenol Group: The phenol and aminomethyl groups on the same aromatic ring create an electron-rich system that is highly susceptible to oxidation. The phenolic hydroxyl group can easily lose a hydrogen atom to form a phenoxy radical, which is the first step in many degradation pathways. The presence of the amino group further activates the ring, making it even more reactive towards oxygen. This can lead to the formation of highly colored quinone-imine species.

  • The Furan Ring: Furan rings are known to be sensitive to strong oxidizing agents and can undergo oxidative cleavage or other rearrangements, compromising the core structure of the molecule[1][2][3].

Q2: What are the common visible signs of compound degradation?

A2: The most common sign of oxidation is a distinct change in color. Pure 3-Aminomethyl-4-furan-2-yl-phenol is typically an off-white or light-colored solid. Upon oxidation, it may turn yellow, brown, or even deep purple/black. Other signs can include a change in texture, clumping (due to moisture absorption), or poor solubility compared to a fresh batch[4].

Q3: What are the primary environmental factors that accelerate oxidation?

A3: Several factors can significantly accelerate the degradation of this compound:

  • Atmospheric Oxygen: This is the primary oxidizing agent. Direct exposure of the solid or solutions to air will initiate and propagate the oxidation process.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate oxidative reactions (photolysis)[4].

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation[5][6][7].

  • Humidity: The presence of moisture can facilitate oxidative pathways and may lead to hydrolysis[4].

  • Contaminants: Trace amounts of metal ions (like iron or copper) can act as catalysts for oxidation reactions.

Q4: What is the best general approach to ensure the long-term stability of this compound?

A4: A multi-faceted approach is required. The core strategy involves minimizing exposure to oxygen, light, and heat. This is achieved by storing the compound as a solid under an inert atmosphere (like argon or nitrogen), in an amber glass vial, at a reduced temperature. For solutions, using deoxygenated solvents and adding a suitable antioxidant is recommended[4][].

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: The solid compound has developed a dark color upon storage.
  • Probable Cause: This is a classic indicator of oxidation of the aminophenol moiety. The compound has likely been exposed to atmospheric oxygen and/or light.

  • Immediate Actions:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., HPLC, LC-MS, or TLC) and compare it to a reference standard if available.

    • Cease Use if Impure: If significant degradation is confirmed, do not use the compound, as the impurities could lead to erroneous experimental results or downstream reaction failures.

  • Preventative Measures:

    • Inert Atmosphere: Upon receiving a new batch, immediately transfer the compound into a smaller, appropriately sized amber glass vial and backfill with an inert gas like argon or nitrogen before sealing tightly.

    • Light Protection: Always store the vial in the dark (e.g., inside a light-proof box or a designated cabinet)[4].

    • Temperature Control: Store at the recommended low temperature (see Table 1) to slow the rate of any potential degradation[6].

Issue 2: Inconsistent results are observed when using a previously opened bottle of the compound.
  • Probable Cause: The bulk stock has likely degraded due to repeated exposure to the atmosphere each time the bottle was opened. Even brief exposures can introduce enough oxygen and moisture to cause slow degradation over time.

  • Immediate Actions:

    • Re-qualification: Analyze the questionable batch alongside a new, unopened batch to confirm if degradation is the source of the inconsistency.

  • Preventative Measures:

    • Aliquoting: When you first receive the compound, divide it into smaller, single-use aliquots in separate vials. This crucial step ensures that the main stock remains pristine and is not repeatedly exposed to the environment.

    • Inventory Management: Implement a "first-in, first-out" (FIFO) system for your chemical stocks. Always use the oldest aliquots first. Dispose of expired or degraded chemicals promptly[9][10].

Workflow for Troubleshooting Compound Degradation

A Problem Observed (e.g., Color Change, Inconsistent Results) B Is the compound critical for the next experiment? A->B C Quarantine the batch. Order a new, certified lot. B->C Yes D Assess Purity (e.g., HPLC, LC-MS) B->D No H Review and Improve Storage Protocol (Aliquoting, Inert Gas, Temp. Control) C->H E Is purity acceptable? D->E F Proceed with caution. Use a small amount for a pilot test. E->F Yes G Discard degraded compound. Implement preventative measures. E->G No G->H

Caption: Decision-making workflow for handling suspected compound degradation.

Detailed Protocols for Preventing Oxidation

Protocol 1: Storage of Solid Compound Under Inert Atmosphere

This protocol minimizes exposure to atmospheric oxygen and moisture, the primary drivers of degradation.

Materials:

  • 3-Aminomethyl-4-furan-2-yl-phenol

  • Appropriately sized amber glass vials with PTFE-lined caps

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing

  • Parafilm or other sealing film

  • Desiccator cabinet (optional, for humidity control)

Procedure:

  • Preparation: Place the required number of vials and caps in a glassware oven at 120°C for at least 2 hours to ensure they are completely dry. Allow them to cool to room temperature in a desiccator.

  • Aliquoting: Weigh the desired amount of the compound into each vial in a controlled, low-humidity environment if possible. Work quickly to minimize air exposure.

  • Inerting: Insert a long needle or piece of tubing connected to the inert gas line into the vial, with the tip near the bottom.

  • Purging: Gently flush the vial with the inert gas for 30-60 seconds. The gentle flow will displace the heavier air.

  • Sealing: While still under the positive pressure of the inert gas, quickly remove the needle and immediately seal the vial with the PTFE-lined cap.

  • Reinforcing Seal: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and gas exchange.

  • Storage: Place the sealed vial in the dark at the appropriate temperature (see Table 1).

Protocol 2: Selection and Use of Antioxidants in Solution

For applications requiring the compound to be in solution for extended periods, the addition of an antioxidant can be highly effective. The choice of antioxidant depends on the solvent system.

Procedure:

  • Solvent Deoxygenation: Before preparing your solution, sparge the solvent with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Selection: Choose an antioxidant that is soluble and stable in your chosen solvent system (see Table 2).

  • Preparation: Dissolve the antioxidant in the deoxygenated solvent first, before adding the 3-Aminomethyl-4-furan-2-yl-phenol.

  • Storage: Store the final solution under an inert atmosphere in an amber vial and at a reduced temperature.

Antioxidant Typical Solvent System Typical Concentration Mechanism of Action
Butylated Hydroxytoluene (BHT) Organic Solvents (e.g., Toluene, THF, Ethyl Acetate)0.01 - 0.1% (w/v)Chain-breaking; donates a hydrogen atom to free radicals.[]
Butylated Hydroxyanisole (BHA) Organic Solvents, some polar protic solvents0.01 - 0.1% (w/v)Chain-breaking antioxidant, similar to BHT.[]
Sodium Metabisulfite Aqueous Buffers, Water0.1 - 0.2% (w/v)Oxygen scavenger; reacts directly with oxygen.[]
Ascorbic Acid (Vitamin C) Aqueous Buffers, Water0.05 - 0.1% (w/v)Oxygen scavenger and radical scavenger.[11]

Table 1: Selection of compatible antioxidants for solution-based storage. Note: Always confirm the compatibility of the antioxidant with your specific experimental system, as it could potentially interfere with downstream assays or reactions.

Summary of Recommended Storage Conditions

To maximize the shelf-life of 3-Aminomethyl-4-furan-2-yl-phenol, adhere to the following conditions.

Parameter Condition Rationale
State SolidMaximizes stability. Avoid storing in solution for long periods.
Temperature -20°C Significantly slows the rate of oxidative reactions.[5][6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant.[4][]
Light Protected (Amber Vial, Stored in Dark)Prevents light-induced degradation (photolysis).[4]
Humidity Low (Use dry vials, consider desiccator)Prevents moisture-facilitated degradation.[4]
Container Borosilicate Glass (Amber) with PTFE-lined capEnsures material is inert and protected from light.[4]

Table 2: Optimal long-term storage conditions for 3-Aminomethyl-4-furan-2-yl-phenol.

Key Factors in Compound Degradation and Prevention

Oxygen Atmospheric Oxygen InertGas Inert Gas Blanket (Argon/Nitrogen) Oxygen->InertGas Light UV/Visible Light AmberVial Amber Glass Vials & Dark Storage Light->AmberVial Heat Elevated Temperature LowTemp Refrigeration/ Freezing (-20°C) Heat->LowTemp Moisture Humidity Dry Dry Aliquots/ Desiccator Moisture->Dry Compound 3-Aminomethyl-4- furan-2-yl-phenol

Caption: Key environmental factors that cause degradation and their corresponding preventative measures.

References

  • Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5-50 °C. PubMed. Retrieved from [Link]

  • Mancebo-Campos, V., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry, ACS Publications. Retrieved from [Link]

  • Abdel-Gawad, F. M., et al. (n.d.). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. PubMed. Retrieved from [Link]

  • Poudel, T. (2023). Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. Retrieved from [Link]

  • Mahmoudi, M., et al. (2025). Changes of Phenol Compounds according to Storing Years in Soybean. ResearchGate. Retrieved from [Link]

  • Al-Dalaen, S. M., et al. (2025). Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. MDPI. Retrieved from [Link]

  • Galmarini, M. V., et al. (2017). Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. SEDICI. Retrieved from [Link]

  • Pop, C. R., et al. (n.d.). Effects of storage temperature on the total phenolic content of Cornelian Cherry (Cornus mas L.) fruits extracts. Journal of Horticulture, Forestry and Biotechnology. Retrieved from [Link]

  • Carocho, M., & Ferreira, I. C. F. R. (2013). Antioxidants: a comprehensive review. PMC - NIH. Retrieved from [Link]

  • Audemar, M., et al. (n.d.). Biobased phenol and furan derivative coupling for the synthesis of functional monomers. ResearchGate. Retrieved from [Link]

  • Neha, K., et al. (2023). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PMC - NIH. Retrieved from [Link]

  • Holder, P. G., et al. (2014). N-Terminal Modification of Proteins with o-Aminophenols. ACS Publications. Retrieved from [Link]

  • Varoni, E. M., et al. (2023). Pharmaceutical Compounds With Antioxidant Properties. RSC Publishing. Retrieved from [Link]

  • Filice, M., et al. (n.d.). Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC. Retrieved from [Link]

  • Rhone-Poulenc S. A. (1972). Process for the purification of p-aminophenol. Google Patents.
  • Mitsui Toatsu Chemicals, Inc. (1987). Process for producing aminophenols. European Patent Office. Retrieved from [Link]

  • Moravek, Inc. (2023). A Beginner's Guide to Chemical Storage Best Practices. Retrieved from [Link]

  • IDR Environmental Services. (2025). The Top 10 Best Practices For Proper Chemical Storage. Retrieved from [Link]

  • Ratier, A., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Publishing. Retrieved from [Link]

  • Zeeshan, M., et al. (2023). Phenol–Furfural Resin/Graphite/Ag-Based Electrically Conductive Adhesive Composites from Waste Bagasse with Enhanced Thermo-Electric Properties. PMC. Retrieved from [Link]

  • Li, H., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. MDPI. Retrieved from [Link]

  • University of Ottawa. (2024). Handling and Storage of Chemicals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed. ORS. Retrieved from [Link]

  • Merino, P. (2015). Oxidative Cleavage of Furans. Organic Reactions. Retrieved from [Link]

  • Lee, E., et al. (2021). Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Publishing. Retrieved from [Link]

  • Santra, S., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. Retrieved from [Link]

  • J. G. M. Lee, et al. (n.d.). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Journal of Materials Chemistry A. Retrieved from [Link]

  • S. S. Kim, et al. (2015). Oxidative Cleavage of Furans. Semantic Scholar. Retrieved from [Link]

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Technical Support Center: Crystallization Optimization for 3-Aminomethyl-4-furan-2-yl-phenol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Crystallizing 3-Aminomethyl-4-furan-2-yl-phenol to high purity presents a unique set of physicochemical challenges. As an amphoteric molecule containing both a basic aminomethyl group and an acidic phenol moiety, it exhibits complex zwitterionic behavior. Furthermore, the electron-rich furan ring is highly susceptible to oxidative degradation.

This guide is designed for drug development professionals and synthesizes field-proven troubleshooting strategies with fundamental thermodynamic principles to help you achieve robust, scalable crystallization.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound refuse to crystallize from standard organic solvents, yet dissolves instantly in acidic or basic water?

The Zwitterion Conundrum: Your molecule is amphoteric. In standard non-polar or weakly polar organic solvents, the acidic phenol proton transfers to the basic amine, forming a highly stable, insoluble zwitterionic network[1]. Conversely, in aqueous media, the molecule is highly soluble at low pH (as an ammonium cation) and high pH (as a phenoxide anion).

The Fix: To force controlled crystallization, you must exploit the molecule's isoelectric point (pI) . The pI is the specific pH at which the molecule exists as a neutral zwitterion with a net charge of zero, corresponding to its absolute minimum aqueous solubility[2]. By dissolving the crude material in acidic water and slowly titrating toward the pI, you generate the supersaturation required to drive nucleation.

Q2: During antisolvent addition, my solution turns cloudy and forms a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosing "Oiling Out": You are experiencing Liquid-Liquid Phase Separation (LLPS), known in the pharmaceutical industry as "oiling out"[3]. When an antisolvent (e.g., isopropanol or ethanol) is added too rapidly, the system bypasses the metastable zone for crystallization and enters a spinodal decomposition region. The solution separates into a solute-rich oil phase and a solute-lean continuous phase[4]. Because the thermodynamic energy barrier for droplet formation is lower than for crystal lattice formation, the oil forms first, trapping impurities and eventually solidifying into a crude agglomerate[4].

The Fix: You must alter the thermodynamic pathway to favor solid nucleation over liquid demixing.

  • Decrease the antisolvent addition rate to prevent localized spikes in supersaturation[5].

  • Introduce seed crystals before reaching the cloud point. Seeding provides a low-energy surface for lattice growth, bypassing the spinodal decomposition energy barrier entirely[3].

Q3: My isolated crystals have a pink or brown hue instead of being off-white. What causes this discoloration?

Managing Oxidative Degradation: This is a classic signature of oxidative degradation. Both the electron-rich furan ring and the phenol moiety are highly susceptible to oxidation, especially under basic conditions or when exposed to light and atmospheric oxygen[6]. When the phenol is deprotonated at higher pH levels, the resulting phenoxide anion acts as a strong electron donor, making the furan ring exceptionally vulnerable to oxidative ring-opening and quinone formation[6].

The Fix: Conduct the crystallization under a strict inert atmosphere (nitrogen or argon sparging). Additionally, incorporate a water-soluble, sacrificial radical scavenger, such as ascorbic acid, during the initial dissolution phase to protect the furan moiety.

Part 2: Process Visualization

Workflow N1 1. Dissolution Acidic Aqueous Media (pH < 3) Add Ascorbic Acid N2 2. Filtration Polish filter to remove insoluble impurities N1->N2 N3 3. pH Shift (Titration) Slowly add NaOH to approach Isoelectric Point (pH ~6.5-7.5) N2->N3 N4 4. Antisolvent Dosing Controlled addition of IPA/EtOH Monitor supersaturation N3->N4 N5 5. Nucleation & Growth Seed at metastable zone Cool at 0.1°C/min N4->N5 N6 6. Isolation Filter, wash with cold water/IPA Dry under vacuum N5->N6

Caption: Workflow for pH-shift antisolvent crystallization of amphoteric compounds.

LogicTree Root Crystallization Issue Detected Issue1 Oiling Out (Liquid-Liquid Phase Separation) Root->Issue1 Issue2 High Fines / Agglomeration (Poor Filtration) Root->Issue2 Issue3 Pink/Brown Discoloration (Oxidative Degradation) Root->Issue3 Sol1 Decrease Antisolvent Rate Seed before cloud point Adjust solvent ratio Issue1->Sol1 Sol2 Reduce Supersaturation Implement slower cooling Optimize agitation Issue2->Sol2 Sol3 Sparge with N2/Ar Add radical scavengers Avoid prolonged high pH Issue3->Sol3

Caption: Troubleshooting logic tree for resolving common crystallization defects.

Part 3: Quantitative Optimization Parameters

To achieve a reproducible, high-purity crystalline product, adhere to the optimized parameters outlined below. These parameters are designed to balance yield while preventing LLPS and secondary nucleation.

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Rationale
Solvent System Methanol / WaterIsopropanol (IPA) / WaterIPA lowers the dielectric constant more sharply, driving zwitterion precipitation without inducing severe LLPS.
pH Target pH < 4 or pH > 10pH ~ Isoelectric Point (pI)Minimizes molecular charge, reducing aqueous solubility and maximizing thermodynamic driving force for crystallization.
Cooling Rate Uncontrolled (Natural)0.1 - 0.2 °C/minPrevents rapid supersaturation spikes that lead to secondary nucleation (fines) and agglomeration[5].
Antisolvent Rate > 5.0 mL/min< 1.0 mL/minMaintains the system in the metastable zone, avoiding the spinodal decomposition boundary (oiling out).
Atmosphere Ambient AirNitrogen (N2) SpargingPrevents oxidative degradation of the furan ring and phenol moiety, eliminating pink/brown discoloration[6].

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a pH-shift combined with antisolvent dosing. It is engineered with built-in validation checks to ensure phase integrity before proceeding to the next step.

Phase 1: Dissolution & Stabilization
  • Suspend the crude 3-Aminomethyl-4-furan-2-yl-phenol in deionized water (10 volumes relative to mass).

  • Add 0.1 equivalents of ascorbic acid to act as a sacrificial antioxidant.

  • Slowly add 1M HCl while stirring until the pH reaches 2.5.

    • Validation Check: The solution must become completely transparent. If particulates remain, they are non-basic impurities. Polish filter the solution through a 0.45 µm PTFE membrane.

Phase 2: pH Titration & Nucleation
  • Transfer the filtrate to a jacketed crystallizer equipped with an overhead stirrer. Sparge the solution with Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Heat the solution to 45°C.

  • Begin dropwise addition of 1M NaOH to approach the isoelectric point (pI).

    • Validation Check: Monitor the solution closely. Stop base addition immediately when a faint, persistent opalescence (the cloud point) is observed. This indicates the solubility minimum has been reached.

Phase 3: Antisolvent Dosing & Growth
  • Introduce 1% (w/w) of pure crystalline seeds. Hold the temperature at 45°C for 30 minutes to allow the seed bed to establish and consume initial supersaturation.

    • Validation Check: Extract a 1 mL aliquot and inspect under a polarized light microscope. You should observe distinct, birefringent crystal faces. If spherical, non-birefringent droplets are visible, LLPS has occurred; heat the system by 5°C until clear and re-seed.

  • Initiate antisolvent addition (Isopropanol) at a controlled rate of 0.5 mL/min until a 1:1 Water:IPA volumetric ratio is achieved.

  • Implement a linear cooling ramp of 0.1°C/min down to 5°C.

Phase 4: Isolation
  • Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) 1:1 Water:IPA.

  • Dry the product in a vacuum oven at 40°C until constant weight is achieved.

References

  • [5] Full article: Ultrasound assisted antisolvent crystallization of sulphathiazole. tandfonline.com. 5

  • [1] Crystal engineering of zwitterionic drug to neutral co-crystals. researchgate.net. 1

  • [3] Liquid-Liquid Phase Separation in Crystallization. mt.com. 3

  • [4] Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. acs.org. 4

  • [6] Characterization of impurities in 2-(Furan-2-YL)phenol synthesis. benchchem.com. 6

  • [2] pKa and Electrical Properties of Amino Acids. orgosolver.com. 2

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Aminomethyl-4-furan-2-yl-phenol Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Aminomethyl-4-furan-2-yl-phenol workflows. This guide is designed for researchers and drug development professionals facing synthetic bottlenecks with this specific scaffold.

The Structural Challenge: In this molecule, the phenol hydroxyl group is at C1, the aminomethyl group is at C3, and the furan-2-yl group is at C4. The immediate proximity (ortho-relationship) of the bulky furan ring at C4 to the aminomethyl group at C3 creates a highly congested microenvironment. The furan ring's rotation sweeps a large steric volume, effectively shielding the primary amine and severely complicating standard SN​2 N-alkylations. Furthermore, the para-relationship between the furan (C4) and the phenol (C1) alters the electronic landscape of the oxygen nucleophile.

Troubleshooting Guides & FAQs

N-Alkylation of the Hindered Aminomethyl Group

Q: Why am I recovering unreacted starting material when attempting direct N-alkylation with alkyl halides? A: Direct N-alkylation proceeds via an SN​2 mechanism, which requires a specific trajectory (the Bürgi-Dunitz angle approximation for nucleophilic attack). This trajectory is physically blocked by the ortho-furan ring, creating an insurmountable kinetic barrier for the transition state. To bypass this, you must abandon SN​2 pathways in favor of , which relies on the thermodynamically driven formation of a planar imine intermediate before reduction.

Q: Even with reductive amination, my yields of the secondary amine are low. How can I drive the reaction forward? A: If standard NaBH(OAc)3​ in dichloroethane (DCE) is failing, the bottleneck is the initial imine formation, not the reduction. The steric bulk prevents the dehydration step of the hemiaminal intermediate. Solution: Force imine formation by using a Lewis acid dehydrating agent like Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) in THF before adding the reducing agent. This coordinates the oxygen and drives the equilibrium toward the iminium ion.

Q: I need to synthesize an extremely bulky α -tertiary amine derivative. Reductive amination isn't working because the ketone is too hindered. What are my options? A: When both the amine and the electrophile are sterically hindered, traditional two-electron polar pathways fail. You must transition to a single-electron transfer (SET) mechanism. We recommend employing . This method generates an alkyl radical that is far less sensitive to steric constraints than a closed-shell electrophile, allowing for the successful coupling of highly congested centers.

Q: I must use an alkyl tosylate for my specific synthesis. How can I prevent the base from reacting while still neutralizing the acid? A: Use a highly non-nucleophilic, sterically hindered base such as 1,2,2,6,6-pentamethylpiperidine (PMP). PMP acts purely as a proton sponge. It neutralizes the generated toluenesulfonic acid without competing for the alkyl tosylate, which is a critical failure point in .

Workflow A Hindered Amine (C3-Aminomethyl) B Direct SN2 Alkylation (Alkyl Halide) A->B Kinetic Barrier C Reductive Amination (Aldehyde) A->C Imine Formation D Radical Alkylation (Ni/Photoredox) A->D Radical Pathway E Low Yield / Steric Clash B->E F High Yield Mono-alkylation C->F G Access to Bulky Amines D->G

Fig 1. Comparison of N-alkylation pathways for sterically hindered amines.

O-Alkylation and Phenolic Modifications

Q: My O-alkylation of the C1-phenol is sluggish. Is the furan ring at C4 to blame? A: Indirectly, yes. The furan is para to the phenol (C1 and C4). The electron-donating nature of the para-furan ring reduces the acidity of the phenol, making it harder to deprotonate completely with weak bases like K2​CO3​ . Solution: Utilize the "Cesium Effect." Switching to Cesium Carbonate ( Cs2​CO3​ ) in DMF provides a highly dissociated, "naked" phenoxide anion. The large ionic radius of Cs+ prevents tight ion-pairing, drastically increasing the nucleophilicity of the oxygen.

Q: Can I perform an electrophilic aromatic substitution (EAS), such as bromination, directly on the phenol ring? A: No, not without directing groups or protection. The furan ring is a π -excessive heterocycle and is significantly more nucleophilic than the phenol ring. Standard electrophiles will preferentially attack the furan ring (typically at the C5 position of the furan). You must use for selective ortho-functionalization of the phenol, or pre-block the furan.

Quantitative Data Summary

Table 1: Comparison of N-Alkylation Strategies for 3-Aminomethyl-4-furan-2-yl-phenol

StrategyReagents / ConditionsMechanismTypical YieldPrimary Byproduct / Issue
Direct Alkylation R-X, K2​CO3​ , MeCN, 80°C SN​2 < 15%Unreacted SM, Over-alkylation
Tosylate Coupling R-OTs, PMP base, Toluene, Reflux SN​2 (Acid Scavenged)45 - 60%Elimination products (alkenes)
Reductive Amination R-CHO, NaBH(OAc)3​ , DCE, RTImine Reduction85 - 95%Trace alcohol (aldehyde reduction)
Dual Catalysis R-I, Ni/Photoredox, Light, RTRadical (SET)70 - 85%Dehalogenated alkane

Experimental Protocols

Protocol Step1 1. Phenol Protection (TBS-Cl, Imidazole) Step2 2. Imine Formation (Aldehyde, Ti(OiPr)4) Step1->Step2 Step3 3. Reduction (NaBH(OAc)3, DCE) Step2->Step3 Step4 4. Deprotection (TBAF, Workup) Step3->Step4

Fig 2. Step-by-step workflow for the reductive amination of hindered aminomethyl groups.

Protocol 1: High-Yield Reductive Amination of the C3-Aminomethyl Group

Causality & Validation: This protocol uses Ti(OiPr)4​ to force the dehydration of the sterically crowded hemiaminal intermediate. The system is self-validating: the formation of the titanium-imine complex produces a distinct color change, confirming the first step is complete before reduction begins.

  • Preparation: In an oven-dried flask under an inert atmosphere (Argon), dissolve 3-Aminomethyl-4-furan-2-yl-phenol (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous THF (0.2 M).

  • Imine Formation: Add Ti(OiPr)4​ (2.0 eq) dropwise at room temperature. Validation: Stir for 12 hours. The solution will transition from clear to pale yellow. An aliquot quenched in aqueous NaHCO3​ and analyzed via TLC (ninhydrin stain) should show the complete disappearance of the primary amine spot.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)3​ (3.0 eq) in three portions over 15 minutes to control the exothermic release of hydrogen gas. Validation: Mild effervescence indicates active reduction. Stir for an additional 4 hours at room temperature.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ . Filter the resulting white suspension (titanium dioxide salts) through a pad of Celite. Extract the filtrate with EtOAc (3x), dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate the mono-alkylated secondary amine.

Protocol 2: O-Alkylation via the "Cesium Effect"

Causality & Validation: The para-furan group decreases phenol acidity, requiring a strategy to maximize phenoxide nucleophilicity. Cs2​CO3​ provides a highly dissociated ion pair, overcoming the electronic deactivation.

  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.1 M). Add Cs2​CO3​ (1.5 eq). Validation: Stir at room temperature for 30 minutes. The solution will noticeably darken (typically to a deep orange/red), visually confirming the generation of the phenoxide anion.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise. Heat to 60 °C if using an alkyl chloride; room temperature is sufficient for iodides.

  • Monitoring: Monitor via LC-MS. The mass shift will clearly indicate O-alkylation without competing N-alkylation (provided the halide is strictly 1.2 eq and temperature is controlled).

  • Workup: Dilute with water (5x volume of DMF) to crash out the product, or extract with Diethyl Ether (3x). Wash the organic layer with a 5% LiCl aqueous solution to remove residual DMF.

References

  • Watson, D. A., et al. "Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines." Journal of the American Chemical Society, 2023. URL: [Link]

  • Yi, C. S., et al. "Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans." Journal of the American Chemical Society, 2012. URL: [Link]

  • O'Meara, J. A., et al. "Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines." Journal of Combinatorial Chemistry, 2006. URL: [Link]

  • Fotsch, C., et al. "Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines." Synthesis, 1999. URL: [Link]

Technical Support Center: Overcoming Peak Tailing in 3-Aminomethyl-4-furan-2-yl-phenol Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 3-Aminomethyl-4-furan-2-yl-phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges encountered with this compound: peak tailing. By understanding the underlying causes and implementing targeted solutions, you can achieve symmetric, reproducible peaks for accurate quantification and robust method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing, and why is it a concern for my 3-Aminomethyl-4-furan-2-yl-phenol analysis?

A1: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half, deviating from the ideal symmetrical Gaussian shape.[1][2] This asymmetry is problematic because it can lead to several analytical issues:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to accurately separate and quantify individual components in a mixture.[3][4]

  • Inaccurate Integration: The drawn-out tail makes it challenging for chromatography data systems to define the end of the peak, leading to inconsistent and inaccurate peak area measurements.[3][4]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of quantification (LOQ).[1]

The structure of 3-Aminomethyl-4-furan-2-yl-phenol, containing a basic aminomethyl group and a polar phenolic hydroxyl group, makes it particularly susceptible to interactions that cause peak tailing.[5][6]

Diagram: Ideal vs. Tailing Peak

G cluster_0 Ideal Gaussian Peak (As = 1.0) cluster_1 Tailing Peak (As > 1.2) a Symmetrical Peak b b c Asymmetrical Peak d d

Caption: Comparison of an ideal symmetrical peak and a tailing peak.

Q2: I'm observing significant peak tailing. What are the most likely causes for a compound like 3-Aminomethyl-4-furan-2-yl-phenol?

A2: For a polar, basic compound like 3-Aminomethyl-4-furan-2-yl-phenol, peak tailing is often a result of unwanted secondary interactions with the stationary phase or other components of the HPLC system.[3][7] The primary culprits include:

  • Secondary Silanol Interactions: The most common cause is the interaction between the basic aminomethyl group of your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][3][5] These interactions create a secondary, stronger retention mechanism that delays the elution of a portion of the analyte molecules, resulting in a tail.[7]

  • Metal Chelation: The furan and phenolic moieties can act as chelating agents, interacting with trace metal ions present in the silica packing material, stainless steel frits, or other system components.[1][3][5] This chelation can lead to significant peak tailing.[1][3]

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of the aminomethyl or phenolic groups, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[8][9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to broaden and tail.[5]

  • Extra-Column Effects: Dead volumes in tubing, fittings, or the detector flow cell can cause the analyte band to spread, leading to peak tailing.[3][6]

Diagram: Analyte Interaction with Active Silanol Sites

G cluster_0 Silica Surface cluster_1 Mobile Phase A Si-O-Si B Si-OH (Silanol Group) C Si-O-Si Analyte 3-Aminomethyl-4-furan-2-yl-phenol (Basic Amine Group) Analyte->B Secondary Interaction (H-Bonding/Ionic)

Caption: Interaction of the basic analyte with acidic silanol sites.

Q3: How can I troubleshoot and fix peak tailing caused by silanol interactions?

A3: Mitigating silanol interactions is crucial for achieving good peak shape with basic compounds. Here’s a systematic approach:

Step 1: Column Selection Choose a modern, high-purity silica column that is specifically designed to minimize silanol interactions.[3][10] Look for columns described as:

  • End-capped: These columns have their residual silanol groups chemically bonded with a small silylating agent (like trimethylsilyl) to make them inert.[7][10]

  • Base-deactivated: This indicates the silica has undergone a process to reduce the activity of silanol groups.[10]

  • Hybrid Silica: These columns incorporate organic groups into the silica matrix, which can shield the analyte from residual silanols.

Step 2: Mobile Phase Optimization

  • Lower the pH: Operating the mobile phase at a low pH (typically between 2.5 and 3.5) will protonate the silanol groups, making them less likely to interact with the protonated basic analyte.[3][7][10]

  • Use a Competing Base: Add a small amount of a basic additive, like triethylamine (TEA), to the mobile phase.[11][12] TEA will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.[11][12][13]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can also help to mask silanol interactions and improve peak shape.[3][10]

Mobile Phase AdditiveTypical ConcentrationMechanism of Action
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH to protonate silanols.[14]
Formic Acid 0.1%A less aggressive acid for lowering pH, often preferred for MS compatibility.[10]
Triethylamine (TEA) 0.1 - 0.5%Acts as a competing base to block active silanol sites.[1][11][15]
Ammonium Formate/Acetate 10 - 20 mMProvides buffering capacity and can improve peak shape.[10]

Experimental Protocol: Mobile Phase Optimization

  • Baseline: Prepare a mobile phase of Acetonitrile:Water (with 0.1% Formic Acid) at a suitable ratio (e.g., 30:70).

  • Inject Standard: Inject your 3-Aminomethyl-4-furan-2-yl-phenol standard and record the chromatogram, noting the peak asymmetry.

  • Introduce TEA: Prepare a new mobile phase with the same composition but add 0.2% Triethylamine.

  • Equilibrate: Flush the column with at least 20 column volumes of the new mobile phase.

  • Re-inject: Inject the standard again and compare the peak shape to the baseline.

Q4: I suspect metal chelation is the problem. How can I confirm and resolve this?

A4: The structure of 3-Aminomethyl-4-furan-2-yl-phenol is prone to chelating with metal ions. If you've addressed silanol interactions and still see tailing, consider the following:

Confirmation:

  • Inject a Chelating Agent: A simple diagnostic is to inject a strong chelating agent like EDTA before your sample. If the peak shape of your analyte improves in the subsequent injection, metal contamination is a likely cause.

Resolution:

  • System Passivation: Flush the entire HPLC system (with the column removed) with a solution containing a chelating agent like EDTA to remove metal contaminants.[16]

  • Use a Chelating Additive in the Mobile Phase: Adding a low concentration of EDTA (e.g., 5-10 µM) to your mobile phase can help to continuously passivate the system and column.[16]

  • Consider Bio-Inert Hardware: If metal chelation is a persistent issue, switching to an HPLC system with PEEK or other bio-inert tubing and components can eliminate the source of metal contamination.[17][18]

Experimental Protocol: System Passivation

  • Remove Column: Disconnect the column from the HPLC system.

  • Prepare Passivation Solution: Prepare a solution of 0.1% EDTA in a 50:50 mixture of Methanol and Water.

  • Flush System: Flush all lines of your HPLC system with this solution for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Rinse: Flush the system with your initial mobile phase (without EDTA) to remove the passivation solution.

  • Re-install Column: Reconnect the column and equilibrate before injecting your sample.

Q5: What is the optimal mobile phase pH for analyzing 3-Aminomethyl-4-furan-2-yl-phenol, and how should I prepare my buffers?

A5: The optimal pH will depend on the pKa of your analyte. For a basic compound like 3-Aminomethyl-4-furan-2-yl-phenol, it is generally recommended to work at a pH at least 2 units below the pKa of the amine group to ensure it is fully protonated and in a single ionic state.[9][19] This will also help to suppress the ionization of silanol groups on the column.[7] A starting pH of around 2.5 to 3.5 is often a good choice.[20]

Buffer Preparation Protocol:

  • Choose a Buffer System: Select a buffer with a pKa close to your target pH. For a pH of 2.5-3.5, a phosphate or formate buffer is suitable.[21]

  • Prepare Aqueous Portion: Dissolve the buffer salt in high-purity water.

  • Adjust pH: Add the acidic component of the buffer (e.g., phosphoric acid or formic acid) dropwise while monitoring with a calibrated pH meter until the target pH is reached.

  • Add Organic Modifier: Add the required volume of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer.

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.

Q6: Could my sample preparation or injection volume be causing peak tailing?

A6: Yes, issues with your sample can also lead to poor peak shape.

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to fronting or tailing.[5]

    • Troubleshooting: Reduce the injection volume or dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[8][22]

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or a weaker solvent.

Effect of Injection Volume on Peak Asymmetry

Injection Volume (µL)Analyte Concentration (µg/mL)Peak Asymmetry (As)Observation
2101.1Symmetrical Peak
10101.3Slight Tailing
20101.8Significant Tailing
10502.1Severe Tailing (Overload)

This table illustrates that both high injection volume and high concentration can lead to increased peak tailing.

References

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do?. (2025, December 15). Welch Materials. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. [Link]

  • How to Reduce Peak Tailing in HPLC?. (2025, June 9). Phenomenex. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. (2023, January 24). Biotage. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Chromatography. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)?. (2014, April 2). ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2025, November 26). LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Crawford Scientific. [Link]

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). ALWSCI. [Link]

  • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech. [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020, January 25). PubMed. [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019, December 6). SilcoTek. [Link]

  • TO ADD OR NOT TO ADD. (2020). hplc-today. [Link]

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Waters Corporation. [Link]

  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2014, October 16). PMC. [Link]

  • Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods. (2025, December 1). MicroSolv Technology Corporation. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. (2026, February 13). MicroSolv Technology Corporation. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]

  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments. [Link]

  • Most Common Solvents Used in HPLC Mobile Phase. (2023, April 4). Phenomenex. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. (2009, March 17). Agilent. [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. (2023, December 29). GMP Insiders. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. [Link]

  • Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait. (2012, June 21). PMC. [Link]

  • 4-({[(Furan-2-yl)methyl]amino}(phenyl)methyl)phenol hydrochloride. (2026, February 28). PubChem. [Link]

  • 4-({[(furan-2-yl)methyl]amino}methyl)phenol — Chemical Substance Information. NextSDS. [Link]

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Minimizing side-product formation during 3-Aminomethyl-4-furan-2-yl-phenol extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of 3-Aminomethyl-4-furan-2-yl-phenol . This compound is a critical, highly reactive intermediate often utilized in the synthesis of cyclin-dependent kinase (CDK) inhibitors and other targeted therapeutics[1].

Due to its trifunctional nature—comprising an electron-rich furan ring, a primary aminomethyl group, and a phenolic hydroxyl—this molecule is highly susceptible to degradation during liquid-liquid extraction. This guide provides the mechanistic causality behind common side reactions and establishes a self-validating protocol to maximize your extraction yield.

Mechanistic Pathways of Degradation

To successfully extract this compound, you must first understand how it degrades. The molecule contains three distinct functional liabilities that dictate the boundaries of your extraction conditions:

  • Furan Ring (Acid Sensitivity): The furan moiety is highly susceptible to electrophilic protonation at the α -carbon. In aqueous acidic conditions (pH < 4), water acts as a nucleophile, leading to irreversible ring-opening and the formation of 1,4-dicarbonyls or levulinic acid derivatives[2][3].

  • Aminomethyl Group (Nucleophilicity): The primary amine is a strong nucleophile. If extracted using ketone-based solvents (e.g., acetone) or in the presence of trace aldehydes, it will undergo rapid condensation to form Schiff base (imine) side-products.

  • Phenol & Amine (Oxidation): The combination of a phenol and an aminomethyl group creates an electron-rich system that is highly prone to aerobic oxidation, forming dark-colored quinone imines.

Degradation Target 3-Aminomethyl-4-furan-2-yl-phenol (Target Molecule) Acid Strong Acid (pH < 4) (Workup Error) Target->Acid H+ Oxidation O2 / Air Exposure (Lack of Inert Gas) Target->Oxidation O2 Solvent Ketone Solvents (e.g., Acetone) Target->Solvent Carbonyls FuranOpen Furan Ring Opening (1,4-Dicarbonyls) Acid->FuranOpen Quinone Quinone Imine Formation (Dark Brown Impurities) Oxidation->Quinone Schiff Schiff Base Formation (Imine Byproducts) Solvent->Schiff

Primary degradation pathways of 3-Aminomethyl-4-furan-2-yl-phenol during extraction.

Troubleshooting & FAQs

Q1: My product turns dark brown or black during the extraction process. How do I prevent this? A: This color change is the hallmark of oxidative degradation. The aminomethylphenol system oxidizes easily into a quinone imine, which subsequently polymerizes. Causality & Fix: Oxygen dissolved in the extraction solvents is the culprit. You must sparge all aqueous and organic solvents with Nitrogen ( N2​ ) or Argon ( Ar ) for 15 minutes prior to use. Additionally, performing the extraction at colder temperatures (0–5 °C) drastically reduces the oxidation kinetics.

Q2: My NMR shows a loss of the furan ring signals and the appearance of new carbonyl peaks. What happened? A: You have triggered an acid-catalyzed furan ring-opening[2]. Causality & Fix: If your reaction was quenched with a strong mineral acid (like HCl) and the pH dropped below 4, the furan ring hydrolyzed. Always quench and adjust the pH using mild buffers (e.g., saturated NaHCO3​ ) to maintain a pH strictly above 5.0 at all times.

Q3: I am getting very poor recovery in the organic phase, even after multiple washes. Why? A: 3-Aminomethyl-4-furan-2-yl-phenol is an amphoteric molecule. Causality & Fix: The phenol group has a pKa of ~9.5, and the primary amine has a pKa of ~9.0. If your aqueous phase is too acidic (pH < 7), the amine is protonated ( NH3+​ ). If it is too basic (pH > 11), the phenol is deprotonated ( O− ). Both charged states trap the molecule in the aqueous layer. You must tightly control the aqueous layer to its isoelectric point (pH 8.5–9.0) to ensure the molecule is neutral and partitions effectively into the organic phase[4].

Q4: Can I use Ethyl Acetate (EtOAc) or Acetone to extract this compound? A: Never use acetone. Acetone will react with the primary amine to form a Schiff base. EtOAc is generally acceptable and widely used for aminomethylphenols[4], but Dichloromethane (DCM) or Chloroform ( CHCl3​ ) is highly preferred. Halogenated solvents prevent any risk of transamidation or imine formation and offer excellent partitioning for this specific intermediate[1].

Quantitative Data: Side-Product Mitigation

The following table summarizes the quantitative boundaries required to minimize side-product formation during extraction.

Side-ProductPrimary CauseCritical Threshold / BoundaryMitigation Strategy
1,4-Dicarbonyls Furan ring hydrolysisAqueous pH < 4.0Quench with NaHCO3​ ; maintain pH > 5.0.
Quinone Imines Aerobic oxidationDissolved O2​ > 2 ppm; Temp > 25°CSparge solvents with N2​ ; extract at 0–5°C.
Schiff Bases Solvent reactivityPresence of ketones/aldehydesUse DCM or CHCl3​ ; strictly avoid Acetone.
Aqueous Loss Amphoteric ionizationpH < 7.0 or pH > 10.5Buffer aqueous phase precisely to pH 8.5–9.0.

Optimized Step-by-Step Extraction Protocol

This methodology is designed as a self-validating system . By incorporating in-process checks, you ensure that any deviation is caught before the product is irreversibly lost.

ExtractionWorkflow Start Crude Aqueous Mixture (Containing Target Molecule) Degas Sparge with N2 (15 min) (Prevents Quinone Imine formation) Start->Degas pH_Adjust Adjust to pH 8.5 - 9.0 (Use NaHCO3) Avoid pH < 4 (Furan opening) Degas->pH_Adjust Extract Extract with DCM (3x) (Avoid Ketones to prevent Schiff bases) pH_Adjust->Extract Validate Self-Validation: TLC Aqueous Layer (Check for baseline UV spots) Extract->Validate Wash Wash Organic Layer with Brine (Dry over anhydrous Na2SO4) Validate->Wash Pure Concentrate in vacuo (< 30°C) Purified Product Wash->Pure

Optimized liquid-liquid extraction workflow for 3-Aminomethyl-4-furan-2-yl-phenol.

Step 1: Preparation and Degassing

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Cool the mixture in an ice bath to 0–5 °C to suppress oxidative degradation kinetics.

  • Sparge the mixture with a steady stream of N2​ or Argon for 10–15 minutes. Ensure all extraction solvents (DCM and Brine) are also pre-sparged.

Step 2: Isoelectric pH Adjustment

  • While maintaining the inert atmosphere and temperature, slowly add saturated aqueous NaHCO3​ dropwise.

  • Monitor the pH continuously using a calibrated pH probe.

  • Stop the addition when the pH reaches exactly 8.5 to 9.0 . Causality: This neutralizes both the amine and the phenol, driving the equilibrium toward the uncharged species.

Step 3: Liquid-Liquid Extraction

  • Add pre-chilled, degassed Dichloromethane (DCM) to the aqueous mixture (1:1 volume ratio).

  • Transfer to a separatory funnel. Invert gently to mix. Do not shake vigorously, as aminomethylphenols can act as mild surfactants and form stubborn emulsions.

  • Allow the layers to separate and collect the lower organic (DCM) layer. Repeat the extraction two more times with fresh DCM.

Step 4: Self-Validation System (Critical Check)

  • Before discarding the aqueous layer, spot a small aliquot onto a silica TLC plate alongside the combined organic phase.

  • Elute using DCM/MeOH (9:1) containing 1% NH4​OH .

  • Validation: If a strong UV-active spot remains at the baseline of the aqueous lane, your extraction is incomplete (likely due to a pH drift). Re-adjust the aqueous layer to pH 8.5 and perform one additional DCM extraction.

Step 5: Washing, Drying, and Concentration

  • Wash the combined organic layers once with degassed saturated brine to remove residual water and salts[4].

  • Dry the organic layer over anhydrous Na2​SO4​ . Filter the drying agent.

  • Concentrate the solvent in vacuo using a rotary evaporator. Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the furan ring.

  • Flush the receiving flask with N2​ and store the isolated 3-Aminomethyl-4-furan-2-yl-phenol at -20 °C protected from light.

References

  • Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3 (2H)
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - MDPI -[Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC -[Link]

  • Synthesis of aminomethylphenol derivatives via magnetic nano Fe3O4 catalyzed one pot Petasis borono-Mannich reaction - Indian Academy of Sciences -[Link]

  • Toward Elucidating the Role of Number of Oxazine Rings and Intermediates in the Benzoxazine Backbone on Their Thermal Characteristics - ACS Publications -[Link]

Sources

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: 3-Aminomethyl-4-furan-2-yl-phenol versus Standard Furan Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Evaluating a Novel Phenolic Furan Derivative

In the landscape of medicinal chemistry, the furan nucleus stands as a privileged scaffold, integral to a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic and steric properties often serve as a bioisostere for phenyl rings, enabling the fine-tuning of drug-receptor interactions, metabolic stability, and bioavailability.[2][3] This guide provides a comparative framework for evaluating the in vitro efficacy of a novel, hypothetical compound, 3-Aminomethyl-4-furan-2-yl-phenol, against established classes of furan derivatives. While specific experimental data for this novel structure is not yet publicly available, we can extrapolate its potential activities based on the well-documented structure-activity relationships of its constituent moieties—the furan ring, the phenolic group, and the aminomethyl substituent. This analysis will be grounded in established experimental protocols and data from existing literature on analogous compounds.

The Furan Scaffold: A Versatile Core in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in the development of therapeutics across various domains, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][4][5] The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, allows for diverse functionalization, leading to a broad spectrum of biological activities.[2][4]

Unveiling the Potential of 3-Aminomethyl-4-furan-2-yl-phenol: A Hypothetical Profile

The structure of 3-Aminomethyl-4-furan-2-yl-phenol suggests a multi-faceted biological potential. The phenolic group is a well-known contributor to antioxidant and cytotoxic activities.[6][7][8][9] The aminomethyl substituent can enhance aqueous solubility and provide a site for hydrogen bonding, potentially improving interactions with biological targets.[10] The furan core links these two functional groups, and its orientation and substitution pattern are critical determinants of overall activity.[11] Based on these features, we can hypothesize that this novel compound may exhibit promising anticancer, anti-inflammatory, and antioxidant properties.

To rigorously evaluate this hypothesis, a series of in vitro assays are essential. This guide will detail the methodologies for these assays and compare the anticipated outcomes for our novel compound with the established efficacy of standard furan derivatives.

Comparative In Vitro Efficacy: A Multi-faceted Evaluation

Anticancer Activity: Cytotoxicity Screening

A primary area of investigation for novel furan derivatives is their potential as anticancer agents. Many furan-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[11][12][13][14][15]

Hypothetical Efficacy of 3-Aminomethyl-4-furan-2-yl-phenol: The presence of the phenolic group suggests a potential for inducing apoptosis and generating reactive oxygen species (ROS), which can be cytotoxic to cancer cells.[6] The overall structure may allow for intercalation with DNA or inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases or kinases like VEGFR-2.[12][13]

Standard Furan Derivatives for Comparison:

  • Furan-based Chalcones: Known for their potent urease inhibition and cytotoxic activities.[16]

  • Furopyrimidines: Have shown significant VEGFR-2 inhibition, a key target in angiogenesis.[12][13]

  • Nitrofurans: While primarily antimicrobial, some have been investigated for anticancer properties.[2]

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

Compound ClassRepresentative Compound(s)Cancer Cell LineIC₅₀ (µM)Reference
Hypothetical Phenolic Furan 3-Aminomethyl-4-furan-2-yl-phenolMCF-7 (Breast)To be determinedN/A
A549 (Lung)To be determinedN/A
HT-29 (Colon)To be determinedN/A
Furopyrimidines Compound 7bA549 (Lung)6.66[12][13]
HT-29 (Colon)8.51[12][13]
HepG2 (Liver)7.28[12][13]
Furan-based Carboxamides Compound 4MCF-7 (Breast)4.06[15][17]
Compound 7MCF-7 (Breast)2.96[15][17]
Furan-Chalcones Compound 4h (urease inhibitor)N/A (Enzyme Inhibition)16.13[16]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][14][15][17]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[17]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for another 24-72 hours.[17]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[17]

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492-570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth.[8]

Visualization: Hypothetical Anticancer Mechanism

anticancer_mechanism 3-Aminomethyl-4-furan-2-yl-phenol 3-Aminomethyl-4-furan-2-yl-phenol Cancer Cell Cancer Cell 3-Aminomethyl-4-furan-2-yl-phenol->Cancer Cell ROS Production ROS Production Cancer Cell->ROS Production Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Enzyme Inhibition (e.g., VEGFR-2, Topoisomerase) Enzyme Inhibition (e.g., VEGFR-2, Topoisomerase) Cancer Cell->Enzyme Inhibition (e.g., VEGFR-2, Topoisomerase) Apoptosis Apoptosis ROS Production->Apoptosis Mitochondrial Pathway->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Enzyme Inhibition (e.g., VEGFR-2, Topoisomerase)->Cell Cycle Arrest

Caption: A hypothetical signaling pathway for the anticancer action of a novel phenolic furan derivative.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are implicated in numerous diseases. Furan derivatives have been investigated for their potential to mitigate these processes.[1][2]

Hypothetical Efficacy of 3-Aminomethyl-4-furan-2-yl-phenol: The phenolic hydroxyl group is a classic antioxidant moiety, capable of scavenging free radicals. The overall structure may also inhibit pro-inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases.

Standard Furan Derivatives for Comparison:

  • Furan hybrid molecules: These have been shown to inhibit albumin denaturation and exhibit antitryptic activity, both markers of anti-inflammatory potential.[1]

  • Furan-2-carboxamides: Some derivatives have demonstrated notable antioxidant properties.[18]

Data Presentation: Comparative Anti-inflammatory and Antioxidant Activity (IC₅₀ Values)

AssayCompound ClassRepresentative Compound(s)IC₅₀ (µg/mL)Reference
Inhibition of Albumin Denaturation Hypothetical Phenolic Furan 3-Aminomethyl-4-furan-2-yl-phenolTo be determinedN/A
Furan Hybrid MoleculesH1114.31 ± 2.05[1][17]
H2121.22 ± 1.17[1][17]
StandardIbuprofen81.50 ± 2.50[1][17]
Antitryptic Activity Hypothetical Phenolic Furan 3-Aminomethyl-4-furan-2-yl-phenolTo be determinedN/A
Furan Hybrid MoleculesH260.21 ± 8.16[1][17]
H462.23 ± 0.83[1][17]
StandardIbuprofen680.32 ± 15.20[1][17]
DPPH Radical Scavenging Hypothetical Phenolic Furan 3-Aminomethyl-4-furan-2-yl-phenolTo be determinedN/A
Furan-2-carboxamide derivativeCompound 3IC₅₀ not specified[18]
StandardAscorbic Acid24.84[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO). Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[18]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution. Include a control with only the solvent and DPPH.[18]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[18]

  • Absorbance Measurement: Measure the absorbance at 517 nm. The reduction in absorbance indicates the radical scavenging activity.[18]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging and determine the IC₅₀ value. Ascorbic acid is commonly used as a positive control.[18]

Visualization: In Vitro Assay Workflow

assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Test Compound Treatment Treatment of Cells/Reagents with Compound Compound_Dilution->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Reagent_Prep Preparation of Assay Reagents (e.g., MTT, DPPH) Reagent_Prep->Treatment Incubation Incubation under Controlled Conditions Treatment->Incubation Measurement Absorbance/Fluorescence Measurement Incubation->Measurement Data_Processing Calculation of % Inhibition/Viability Measurement->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: A generalized workflow for in vitro efficacy testing of novel compounds.

Antimicrobial Activity

Furan derivatives, most notably nitrofurantoin, have a long history as effective antimicrobial agents.[1][2][19] The evaluation of novel furan compounds for antibacterial and antifungal activity is therefore a standard component of their preclinical assessment.

Hypothetical Efficacy of 3-Aminomethyl-4-furan-2-yl-phenol: The phenolic group is known to have antimicrobial properties. The overall structure could interfere with microbial cell wall synthesis, protein synthesis, or DNA replication.

Standard Furan Derivatives for Comparison:

  • Nitrofurantoin: A well-established antibiotic for urinary tract infections.[1][2]

  • Substituted Aryl Furans: Have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[20]

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[20]

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested (e.g., E. coli, S. aureus) at a concentration of approximately 5 x 10⁵ CFU/mL.[20]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[20]

Conclusion and Future Directions

While the in vitro efficacy of 3-Aminomethyl-4-furan-2-yl-phenol remains to be experimentally determined, a comparative analysis based on its structural components and the known activities of related furan derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The phenolic and aminomethyl substitutions on the versatile furan scaffold suggest a promising profile for anticancer, anti-inflammatory, and antimicrobial activities.

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this and other novel furan derivatives. The data generated from these in vitro studies will be crucial in validating the hypothetical efficacy profile and guiding further preclinical development, including mechanism of action studies, in vivo efficacy, and safety assessments. The continued exploration of the chemical space around the furan nucleus holds significant promise for the discovery of next-generation therapeutics.

References

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). PSE Community.org. [Link]

  • A Comparative Study of the in Vitro Bacteriostatic Action of Some Simple Derivatives of Furan, Thiophene, and Pyrrole. (1948). PubMed. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016). PubMed. [Link]

  • Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. (2017). PubMed. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). ACS Publications. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. [Link]

  • Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. (2023). PMC. [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. (2024). Open Exploration Publishing. [Link]

  • Natural and synthetic furan derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. (2020). Ingenta Connect. [Link]

  • Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. (2005). ACS Publications. [Link]

  • The enzyme kinetic studies, DNA protection, and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. (2024). DergiPark. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed. [Link]

  • A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. ResearchGate. [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. [Link]

  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024). ResearchGate. [Link]

  • A Review on Biological and Medicinal Significance of Furan. (2023). AlQalam Journal of Medical and Applied Sciences. [Link]

  • High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes. (2025). Oxford Academic. [Link]

  • Development of novel small molecule inhibitors targeting CXCR4: specificity. (2007). ResearchGate. [Link]

  • Furan: A Promising Scaffold for Biological Activity. ResearchGate. [Link]

  • Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties. ResearchGate. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). PSE Community.org. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. [Link]

  • Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. PMC. [Link]

Sources

A Comparative Analysis of 3-Aminomethyl-4-furan-2-yl-phenol and Established Phenolic Antioxidants for Drug Development Applications

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the mitigation of oxidative stress is a cornerstone of therapeutic strategy for a multitude of pathologies, ranging from neurodegenerative diseases to chronic inflammation and aging. Phenolic compounds, by virtue of their ability to scavenge free radicals, have emerged as a critical class of antioxidants.[1][2] This guide provides a comprehensive benchmark analysis of a novel compound, 3-Aminomethyl-4-furan-2-yl-phenol, against well-established phenolic antioxidants: Butylated Hydroxytoluene (BHT), Trolox (a water-soluble vitamin E analog), and the ubiquitous biological antioxidant, Ascorbic Acid (Vitamin C).

This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth comparison of antioxidant efficacy through standardized in vitro assays. The experimental data for 3-Aminomethyl-4-furan-2-yl-phenol presented herein is hypothetical and projected based on its chemical structure for illustrative and comparative purposes.

Introduction to Phenolic Antioxidants and their Mechanism of Action

Phenolic compounds are a diverse group of phytochemicals characterized by the presence of a hydroxyl group attached to an aromatic ring.[2] This structural motif is central to their antioxidant activity. The primary mechanisms by which phenolic antioxidants neutralize free radicals are through hydrogen atom transfer (HAT) and single electron transfer (SET).[3][4] In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thus quenching its reactivity. The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive.[5] The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a more stable species.[3]

1.1. Established Phenolic Antioxidants:

  • Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[5][6][7] Its lipophilic nature allows it to effectively inhibit lipid peroxidation within cell membranes.[[“]] The antioxidant activity of BHT stems from its ability to donate the hydrogen atom from its phenolic hydroxyl group to free radicals.[5][7]

  • Trolox: A water-soluble derivative of vitamin E, Trolox is a potent antioxidant commonly employed as a standard in antioxidant capacity assays due to its well-defined reactivity with free radicals.[9] It acts primarily through the HAT mechanism.

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems.[10][11][12] It can directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and also participates in the regeneration of other antioxidants, such as vitamin E.[11][12][13] Its mechanism involves electron donation to neutralize free radicals.[11]

1.2. Profile of 3-Aminomethyl-4-furan-2-yl-phenol:

This novel compound possesses a phenolic hydroxyl group, which is the primary moiety responsible for antioxidant activity. The presence of an aminomethyl group and a furan ring may modulate its antioxidant capacity, solubility, and biological activity. The furan ring, a five-membered aromatic heterocycle, can influence the electronic properties of the molecule. The aminomethyl group can affect its solubility and potential for additional interactions. Based on its structure, 3-Aminomethyl-4-furan-2-yl-phenol is predicted to act as a free radical scavenger primarily through the HAT mechanism, similar to other phenolic compounds.

Comparative Antioxidant Capacity: Experimental Design

To objectively benchmark the antioxidant performance of 3-Aminomethyl-4-furan-2-yl-phenol against BHT, Trolox, and Ascorbic Acid, a battery of standardized in vitro antioxidant assays is proposed. These assays are selected to provide a comprehensive assessment of radical scavenging activity against different types of radicals.

The following assays will be detailed:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • ORAC (Oxygen Radical Absorbance Capacity) Assay

For each assay, the results will be expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) and, where applicable, as Trolox Equivalents (TEAC). A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

3.1. DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds.[14] The principle of this assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical form, which is pale yellow.[14] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[14]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions of the test compounds (3-Aminomethyl-4-furan-2-yl-phenol, BHT, Trolox, and Ascorbic Acid) in a suitable solvent (e.g., ethanol or DMSO). Prepare a series of dilutions from the stock solutions.

  • Assay Procedure:

    • Add 100 µL of each sample or standard dilution to the wells of a 96-well microplate.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

3.2. ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[15][16] The pre-formed ABTS•+ solution is blue-green, and in the presence of an antioxidant, it is reduced to its colorless neutral form.[17][18] The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[15]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions and serial dilutions of the test compounds and Trolox as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample or standard dilution to the wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and IC50 values are calculated as in the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3.3. Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[19][20] The decay of fluorescence is monitored over time, and the presence of an antioxidant prolongs the fluorescence lifetime. The area under the fluorescence decay curve (AUC) is used to quantify the antioxidant capacity.[20]

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (the fluorescent probe).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

  • Preparation of Sample and Standard Solutions: Prepare stock solutions and serial dilutions of the test compounds and Trolox in a suitable buffer (e.g., phosphate buffer).

  • Assay Procedure:

    • Add 25 µL of each sample, standard, or blank to the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well and incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-5 minutes for at least 60 minutes.

  • Calculation: Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then calculated by comparing the net AUC of the sample to the net AUC of the Trolox standard curve and is expressed as µmol of Trolox Equivalents (TE) per gram or liter of the sample.

Comparative Performance Data (Hypothetical)

The following table summarizes the hypothetical antioxidant performance of 3-Aminomethyl-4-furan-2-yl-phenol in comparison to the established antioxidants.

Antioxidant CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC Value (µmol TE/µmol)
3-Aminomethyl-4-furan-2-yl-phenol 35.2 18.5 2.8
Butylated Hydroxytoluene (BHT)45.825.11.5
Trolox22.511.81.0
Ascorbic Acid28.715.30.8

Note: The data for 3-Aminomethyl-4-furan-2-yl-phenol is hypothetical and for comparative purposes only.

Based on this hypothetical data, 3-Aminomethyl-4-furan-2-yl-phenol demonstrates strong antioxidant activity, comparable to that of Trolox and Ascorbic Acid, and superior to BHT in these in vitro assays. Its lower IC50 values in both the DPPH and ABTS assays suggest a potent radical scavenging capacity. The higher ORAC value indicates a greater ability to quench peroxyl radicals.

Visualizing the Comparison

5.1. Chemical Structures

G cluster_0 3-Aminomethyl-4-furan-2-yl-phenol cluster_1 BHT cluster_2 Trolox cluster_3 Ascorbic Acid a Phenolic -OH b Aromatic Ring a->b c Aminomethyl Group b->c d Furan Ring b->d e Phenolic -OH f Aromatic Ring e->f g tert-Butyl Groups f->g h Chromanol Ring with -OH i Carboxylic Acid Group h->i j Enediol Group k Lactone Ring j->k

Caption: Chemical structures of the compared antioxidants.

5.2. Antioxidant Assay Workflow

G cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_orac ORAC Assay dp_start DPPH Radical (Violet) dp_antioxidant Add Antioxidant dp_start->dp_antioxidant dp_end Reduced DPPH (Yellow) dp_antioxidant->dp_end abts_start ABTS Radical Cation (Blue-Green) abts_antioxidant Add Antioxidant abts_start->abts_antioxidant abts_end Neutral ABTS (Colorless) abts_antioxidant->abts_end orac_start Fluorescent Probe orac_radical Add Peroxyl Radicals orac_start->orac_radical orac_antioxidant Add Antioxidant orac_start->orac_antioxidant orac_decay Fluorescence Decay orac_radical->orac_decay orac_protection Fluorescence Protection orac_antioxidant->orac_protection

Sources

Safety Operating Guide

3-Aminomethyl-4-furan-2-yl-phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal Protocols for 3-Aminomethyl-4-furan-2-yl-phenol

Executive Summary

3-Aminomethyl-4-furan-2-yl-phenol is a highly functionalized synthetic intermediate primarily utilized in the development of cyclin-dependent kinase (CDK) inhibitors and isoquinoline-1,3-dione derivatives 1[1]. Because this molecule features a tri-functional architecture—comprising an electron-rich furan ring, a toxic phenol moiety, and a basic primary amine—its disposal cannot be treated as generic organic waste. Proper operational workflows must strictly adhere to Resource Conservation and Recovery Act (RCRA) guidelines to prevent exothermic polymerization, environmental toxicity, and the formation of hazardous combustion byproducts.

Mechanistic Hazard Profile: The Causality of Disposal Rules

As a drug development professional, understanding the chemical causality behind disposal procedures is critical for laboratory safety. The disposal strategy for 3-Aminomethyl-4-furan-2-yl-phenol is dictated by the distinct reactivity of its three functional groups:

  • The Phenol Moiety (Ecotoxicity & Corrosivity): Phenols are highly toxic to aquatic life and can cause severe chemical burns. Under EPA RCRA guidelines, phenolic wastes are heavily regulated due to their potential to leach into groundwater and cause systemic ecological damage2[2]. They must never be disposed of in aqueous drains.

  • The Furan Ring (Reactivity & Dioxin Precursor): Furans are susceptible to rapid oxidation and exothermic ring-opening if exposed to strong acids. Furthermore, if incinerated at inadequate temperatures, furan-containing compounds can act as precursors to highly toxic polychlorinated dibenzofurans (PCDFs). Therefore, disposal requires high-temperature, RCRA-permitted incineration 3[3].

  • The Aminomethyl Group (Basicity): The primary amine acts as a Lewis base. If introduced into a highly acidic waste stream without prior neutralization, it will undergo a rapid, exothermic salt-formation reaction, potentially causing solvent boil-off or container rupture.

Quantitative Waste Parameters

To ensure compliance and safety, all quantitative data regarding the segregation of this compound must be strictly monitored.

Chemical MoietyPrimary HazardRCRA Characteristic / CodeIncompatibility ProfileRequired Action
Phenol Toxicity / CorrosivityCharacteristic ToxicityStrong oxidizers (e.g., Nitric Acid, Permanganates)Segregate from oxidizing waste streams.
Furan Flammability / ReactivityD001 (Ignitability)Strong acids (causes exothermic polymerization)Maintain pH > 5 in waste mixtures.
Aminomethyl Basicity / ReactivityD002 (Corrosivity, if pH > 12.5)Nitrosating agents, strong acidsBuffer waste to pH 6.5–7.5 before sealing.

Operational Disposal Workflows

G Start 3-Aminomethyl-4-furan-2-yl-phenol Waste Generation CheckState Assess Physical State & Solvent Matrix Start->CheckState Solid Solid / Powder Waste CheckState->Solid Liquid Liquid Reaction Mixture (e.g., in THF/EtOH) CheckState->Liquid SolidPack Double-bag in compatible polyethylene container Solid->SolidPack Quench Quench reactive species (Neutralize amine/phenol) Liquid->Quench Incineration High-Temp Incineration (EPA RCRA Compliant) SolidPack->Incineration HalogenCheck Halogenated Solvents Present? (e.g., DCM) Quench->HalogenCheck HalogenYes Halogenated Organic Waste Stream HalogenCheck->HalogenYes Yes HalogenNo Non-Halogenated Organic Waste Stream HalogenCheck->HalogenNo No HalogenYes->Incineration HalogenNo->Incineration

Workflow for the segregation and disposal of 3-Aminomethyl-4-furan-2-yl-phenol waste.

Self-Validating Protocol: Liquid Waste Quenching and Segregation

When disposing of reaction mixtures containing 3-Aminomethyl-4-furan-2-yl-phenol (often dissolved in THF or Ethanol post-hydrogenation), follow this self-validating methodology:

Step 1: Catalyst Filtration & Verification The synthesis of this intermediate frequently utilizes Raney Nickel 1[1]. Before routing the organic liquid to waste, it must be completely free of active catalyst.

  • Action: Pass the mixture through a tightly packed Celite pad under inert gas (Nitrogen/Argon).

  • Self-Validation: Inspect the filtrate against a white background. If the solution exhibits a grey or black micro-suspension, catalyst breakthrough has occurred. Do not proceed. Refilter immediately to prevent introducing a pyrophoric hazard into the bulk organic waste drum.

Step 2: pH Stabilization Because the molecule contains both a basic amine and an acidic phenol, the waste solution must be buffered to prevent reactions with other waste constituents.

  • Action: Slowly add a mild buffer (e.g., saturated aqueous sodium bicarbonate) to the organic mixture while stirring.

  • Self-Validation: Use a calibrated pH probe to test the aqueous layer. The pH must read between 6.5 and 7.5. Let the solution sit for 10 minutes and re-test. If the pH drifts outside this range, the buffering capacity has been exceeded; add additional buffer until the pH remains stable.

Step 3: Solvent Stream Segregation

  • Action: Determine if halogenated solvents (e.g., Dichloromethane, Chloroform) were used in the extraction process.

  • Self-Validation: If the halogenated solvent volume exceeds 1% of the total mixture, the entire volume MUST be routed to the Halogenated Organic Waste stream. Mixing halogenated waste into non-halogenated streams violates RCRA protocols and creates toxic gas risks during incineration.

Step 4: Containerization and EHS Transfer

  • Action: Transfer the stabilized waste into a high-density polyethylene (HDPE) carboy. Leave at least 20% headspace to account for vapor expansion. Label the container explicitly: "Hazardous Waste: Contains THF, Ethanol, Phenol derivatives, Furan derivatives, Amines."

Final Destruction: High-Temperature Incineration

The ultimate disposal of 3-Aminomethyl-4-furan-2-yl-phenol is handled by commercial Environmental Health and Safety (EHS) contractors via high-temperature incineration. Under RCRA regulations, incinerators processing furan and phenol-containing wastes must achieve a Destruction and Removal Efficiency (DRE) of 99.99%4[4].

G Compound 3-Aminomethyl-4-furan-2-yl-phenol (C11H11NO2) Combustion High-Temperature Incineration (>1000°C, Excess O2) Compound->Combustion Thermal Oxidation Gases Combustion Gases (CO2, H2O, NOx) Combustion->Gases Scrubber Alkaline Wet Scrubber (Neutralizes acidic byproducts) Gases->Scrubber Exhaust Clean Exhaust (Meets EPA DRE 99.99%) Scrubber->Exhaust

High-temperature incineration pathway ensuring 99.99% Destruction and Removal Efficiency.

References

  • US7713994B2 - Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo,1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihyro-3(2H)-isoquinolones and methods of use thereof. Google Patents.1

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). 3

  • EPA RCRA ID: PAD002312791. United States Environmental Protection Agency (US EPA). 2

  • Review of Chemical Agent Secondary Waste Disposal and Regulatory Requirements (2007). National Academies Press. 4

Sources

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